N-(3,5-dibromophenyl)acetamide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(3,5-dibromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDWYJQAQKUDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560476 | |
| Record name | N-(3,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119430-40-9 | |
| Record name | N-(3,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3,5-dibromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-dibromophenyl)acetamide is a halogenated aromatic organic compound. As a derivative of acetamide, it holds potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of two bromine atoms on the phenyl ring significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it an interesting scaffold for the development of novel compounds. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical data.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-acetamido-3,5-dibromobenzene, N-Acetyl 3,5-dibromoaniline | [1] |
| CAS Number | 119430-40-9 | [1] |
| Molecular Formula | C₈H₇Br₂NO | [1] |
| Molecular Weight | 292.95 g/mol | [1] |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)Br)Br | [1] |
| InChI Key | NHDWYJQAQKUDHW-UHFFFAOYSA-N | [1] |
Computed Physical Properties
| Property | Value | Source(s) |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 292.88739 Da | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Complexity | 164 | [1] |
| Solubility | Expected to have limited solubility in water and be soluble in organic solvents like ethanol and acetone. | [2] |
Note: Some physical properties like melting and boiling points are not well-documented in publicly available literature for this specific isomer, but related compounds like N-(3-bromophenyl)acetamide have a melting point of 87-89 °C.[2][3]
Spectroscopic Data
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | - A singlet for the methyl (CH₃) protons (around 2.2 ppm).- A signal for the amide (NH) proton (typically a broad singlet, >7.5 ppm).- Aromatic protons appearing as two distinct signals: one triplet (or narrow multiplet) for the proton at C4 and one doublet for the protons at C2 and C6. |
| ¹³C NMR | - A signal for the methyl carbon (around 24 ppm).- A signal for the carbonyl carbon (C=O) (around 168 ppm).- Four distinct signals for the aromatic carbons, with the C-Br carbons appearing at a characteristic chemical shift. |
| IR Spectroscopy | - N-H stretching vibration (around 3300 cm⁻¹).- C=O (amide I) stretching vibration (around 1670 cm⁻¹).- N-H bending (amide II) vibration (around 1550-1600 cm⁻¹).- C-Br stretching vibrations (in the fingerprint region, <1000 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).- A prominent fragment from the loss of the acetyl group or cleavage of the amide bond. |
Experimental Protocols
Synthesis of this compound via Acetylation
The most common method for synthesizing N-aryl acetamides is the acylation of the corresponding aniline with an acetylating agent like acetyl chloride or acetic anhydride.
Materials:
-
3,5-dibromoaniline
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,5-dibromoaniline (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen). If a tertiary amine base like pyridine or triethylamine is used, add it to the solution (1.1-1.5 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution. If using acetic anhydride, it can often be added at room temperature.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the mixture by slowly adding water or an aqueous solution of HCl to neutralize the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.[4]
Biological Activity and Signaling Pathways
Currently, there is no specific, publicly available scientific literature detailing the biological activity or mechanism of action for this compound itself. However, the broader class of acetamide derivatives has been extensively studied for a wide range of therapeutic applications, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[5][6][7]
Derivatives of N-phenylacetamide are known to act through various mechanisms, such as:
-
Inhibition of enzymes: For example, some sulfonamide derivatives of N-phenylacetamide inhibit cyclooxygenase (COX) enzymes.[8]
-
Induction of apoptosis: Certain acetamide derivatives have been shown to induce programmed cell death in cancer cells.[7]
-
Disruption of bacterial cell membranes: Thiazole-containing N-phenylacetamide derivatives have demonstrated antibacterial effects by compromising bacterial cell integrity.[8]
Given its structure, this compound serves primarily as an intermediate for the synthesis of more complex molecules that may be investigated for such biological activities. Further research would be required to elucidate any intrinsic pharmacological effects.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the laboratory synthesis and subsequent purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. This compound | C8H7Br2NO | CID 14452549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 621-38-5: N-(3-Bromophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-(3,5-dibromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for N-(3,5-dibromophenyl)acetamide, a key intermediate in various research and development applications, including drug discovery. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow.
Introduction
This compound is an aromatic amide of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a dibrominated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. The acetamide group can influence the molecule's solubility and pharmacokinetic properties, making it a relevant scaffold in drug design. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound: the acetylation of 3,5-dibromoaniline.
Synthesis Methodology: Acetylation of 3,5-Dibromoaniline
The most direct and widely used method for the synthesis of this compound is the acylation of 3,5-dibromoaniline. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the aniline derivative. Two primary acetylating agents are commonly employed: acetic anhydride and acetyl chloride.
Reaction Mechanism
The underlying mechanism for the acetylation of 3,5-dibromoaniline is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (acetate or chloride), resulting in the formation of the amide bond.
Experimental Protocols
Method 1: Acetylation using Acetic Anhydride
This method is adapted from a common procedure for the acetylation of aniline in an aqueous medium.[3]
Materials:
-
3,5-Dibromoaniline
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 3,5-dibromoaniline in deionized water.
-
Add a stoichiometric equivalent of sodium acetate and stir until dissolved.
-
Slowly add a slight excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.
Method 2: Acetylation using Acetyl Chloride
This method is adapted from procedures for the acetylation of anilines using a more reactive acetylating agent, often in the presence of a base to neutralize the HCl byproduct.[4]
Materials:
-
3,5-Dibromoaniline
-
Acetyl Chloride
-
Pyridine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 3,5-dibromoaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric equivalent of pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a slight excess (approximately 1.1 equivalents) of acetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the acetylation of aromatic amines, which can be used as a starting point for the synthesis of this compound. Note that specific yields for the target compound are not available in the searched literature and will need to be determined experimentally.
| Parameter | Method 1 (Acetic Anhydride) | Method 2 (Acetyl Chloride) |
| Starting Material | 3,5-Dibromoaniline | 3,5-Dibromoaniline |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Solvent | Water | Dichloromethane (DCM) |
| Base | Sodium Acetate | Pyridine |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours | 1 - 3 hours |
| Typical Yield (for related anilines) | High | High |
Characterization Data
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₇Br₂NO[1] |
| Molecular Weight | 292.95 g/mol [1] |
| Appearance | Expected to be a solid |
| Melting Point | Not reported in the searched literature; to be determined experimentally |
| CAS Number | 119430-40-9[1] |
Applications in Drug Development
Aromatic amides are a common structural motif in many pharmaceutical compounds. The N-acetyl group can modulate the physicochemical properties of a molecule, such as its solubility, stability, and ability to participate in hydrogen bonding, which are critical for drug-receptor interactions and overall pharmacokinetic profiles. While specific applications of this compound in drug development are not detailed in the provided search results, its structural features suggest its potential as an intermediate in the synthesis of novel therapeutic agents. The dibromo-substitution pattern can be exploited for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
Conclusion
This technical guide has outlined the primary synthetic routes to this compound via the acetylation of 3,5-dibromoaniline. While a specific, optimized protocol is not available, the adapted procedures presented here, based on well-established methods for similar compounds, provide a solid foundation for its successful synthesis in a laboratory setting. The provided reaction mechanism and workflow diagrams offer a clear visual representation of the chemical transformation and experimental process. Further optimization and characterization by individual researchers will be crucial for obtaining this valuable compound in high purity and yield for its application in research and drug development.
References
N-(3,5-dibromophenyl)acetamide: An Analysis of Potential Mechanisms of Action Based on Structurally Related Compounds
Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a notable absence of specific studies detailing the mechanism of action for N-(3,5-dibromophenyl)acetamide. The information presented herein is extrapolated from research on structurally related acetamide derivatives and is intended to provide a theoretical framework for potential biological activity. The mechanisms, pathways, and data described below have not been directly demonstrated for this compound and should be interpreted with caution.
Executive Summary
This compound is a halogenated aromatic acetamide for which specific biological targets and a definitive mechanism of action have not been elucidated in publicly available research. However, the broader class of acetamide derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological activities. These include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide synthesizes the known mechanisms of action of these related compounds to propose potential avenues of investigation for this compound. The potential, yet unproven, mechanisms for this compound could involve the modulation of key cellular signaling pathways implicated in cancer, inflammation, and oxidative stress.
Potential Mechanisms of Action of Acetamide Derivatives
Research into various acetamide derivatives has revealed a diverse array of biological activities. These findings suggest several potential, though unconfirmed, mechanisms of action for this compound.
Anticancer Activity
Many acetamide derivatives have demonstrated potent anticancer effects through various mechanisms:
-
Heme Oxygenase-1 (HO-1) Inhibition: Certain acetamide-based compounds have been identified as inhibitors of HO-1, an enzyme overexpressed in many tumors that contributes to cancer cell survival and chemoresistance.[1][2] Inhibition of HO-1 can lead to increased oxidative stress and apoptosis in cancer cells.
-
Kinase Inhibition: Some acetamide derivatives function as inhibitors of specific kinases, such as Aurora Kinase B, which are crucial for cell cycle regulation.[3][4] By inhibiting these kinases, these compounds can disrupt cell cycle progression and induce apoptosis in cancer cells.[3][5]
-
Induction of Apoptosis: Several acetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.[5][6]
Anti-inflammatory and Analgesic Activity
-
Cyclooxygenase (COX) Inhibition: N-phenylacetamide sulfonamides, a class of related compounds, are known to inhibit COX enzymes, which are key mediators of inflammation and pain signaling pathways.[3]
Antioxidant Activity
-
Reactive Oxygen Species (ROS) Scavenging: Various acetamide derivatives have demonstrated the ability to scavenge reactive oxygen species and modulate cellular antioxidant defense mechanisms.[3][7][8]
Antimicrobial Activity
-
Disruption of Bacterial Cell Integrity: Certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have been shown to disrupt the integrity of bacterial cell membranes and inhibit essential bacterial enzymes.[3][9]
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially modulate the following signaling pathways:
Caption: Potential signaling pathways modulated by acetamide derivatives.
Quantitative Data from Related Acetamide Derivatives
The following table summarizes quantitative data for various acetamide derivatives from the literature. It is crucial to note that this data does not pertain to this compound.
| Compound Class | Target | Assay | Result | Reference |
| Acetamide-based Heme Oxygenase-1 Inhibitors | HO-1 | Enzymatic Inhibition Assay | IC50 values in the low micromolar range | [1][2] |
| N-phenylacetamide sulfonamides | COX Enzymes | In vitro COX inhibition assay | Potent inhibition observed | [3] |
| Thiazole-containing Acetamides | Breast Cancer Cell Line (MCF7) | Sulforhodamine B (SRB) assay | Active against breast cancer cells | [9] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | Caspases 3 and 9 | Caspase activity assay | Enhanced caspase activity | [6] |
Experimental Protocols for Evaluating Acetamide Derivatives
The following are generalized experimental protocols commonly used to assess the biological activities of acetamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of N-(3,5-dibromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of N-(3,5-dibromophenyl)acetamide. It includes a detailed experimental protocol for its synthesis via the acetylation of 3,5-dibromoaniline and discusses the potential biological activities of this class of compounds.
Core Chemical Information
This compound is a halogenated aromatic amide. Its structure consists of a benzene ring substituted with two bromine atoms at the meta positions (3 and 5) and an acetamido group at position 1. This compound is also known by synonyms such as 1-acetamido-3,5-dibromobenzene and N-Acetyl 3,5-dibromoaniline.[1][2]
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 119430-40-9 | [1][2] |
| Molecular Formula | C₈H₇Br₂NO | [1][2] |
| Molecular Weight | 292.96 g/mol | [2] |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)Br)Br | [1] |
| InChI Key | NHDWYJQAQKUDHW-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
Table 2: Physical and Computed Properties of this compound
| Property | Value / Description | Reference / Note |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Appearance | Expected to be a crystalline solid | Based on analogous compounds |
| Solubility | Expected to have limited solubility in water and be soluble in polar organic solvents. | Based on analogous compounds |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the nucleophilic acyl substitution (acetylation) of 3,5-dibromoaniline using an acetylating agent such as acetic anhydride or acetyl chloride. The following diagram illustrates this general workflow.
Synthesis workflow for this compound.
Experimental Protocol: Acetylation of 3,5-Dibromoaniline
This protocol details the synthesis of this compound from 3,5-dibromoaniline and acetic anhydride.
Materials:
-
3,5-Dibromoaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromoaniline (e.g., 5.0 g, 19.9 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is fully dissolved.
-
Reagent Addition: Slowly add acetic anhydride (e.g., 2.2 mL, 23.9 mmol, 1.2 equivalents) to the solution while stirring.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with stirring for approximately 1-2 hours.
-
Precipitation: After the reaction period, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove residual acetic acid.
-
Purification: Transfer the crude product to a beaker and perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and characterize the product using techniques such as melting point analysis and spectroscopy.
Spectral Properties
While experimental spectra for this compound are not widely published, its characteristic spectral features can be predicted based on its functional groups and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Description |
| ¹H NMR | δ ~ 2.1-2.2 ppm (singlet, 3H) | Corresponds to the acetyl (-COCH₃) protons. |
| δ ~ 7.5-7.9 ppm (multiplet, 3H) | Aromatic protons on the dibromophenyl ring. The proton at C4 will appear as a triplet (or triplet-like peak), and the two equivalent protons at C2 and C6 will appear as a doublet (or doublet-like peak). | |
| δ ~ 7.5-10.0 ppm (broad singlet, 1H) | Amide (N-H) proton; chemical shift is highly dependent on solvent and concentration.[3] | |
| ¹³C NMR | δ ~ 24-25 ppm | Acetyl methyl carbon (-C H₃). |
| δ ~ 120-140 ppm | Aromatic carbons. Carbons bonded to bromine (C3, C5) will be downfield, while the carbon bonded to the nitrogen (C1) will also be distinct. | |
| δ ~ 168-170 ppm | Carbonyl carbon (-C =O). | |
| IR Spectroscopy | ~ 3300-3250 cm⁻¹ (sharp) | N-H stretching vibration of the secondary amide. |
| ~ 1670-1650 cm⁻¹ (strong) | C=O stretching vibration (Amide I band). | |
| ~ 1550-1530 cm⁻¹ | N-H bending vibration (Amide II band). | |
| ~ 800-600 cm⁻¹ | C-Br stretching vibrations. | |
| Mass Spectrometry (EI) | M⁺, [M+2]⁺, [M+4]⁺ peaks | Molecular ion peaks showing a characteristic isotopic pattern for two bromine atoms (¹⁹Br/⁸¹Br ratio is ~1:1). |
| Loss of ketene (-42 Da) | A common fragmentation pathway for acetanilides, leading to a prominent [M-42]⁺ peak corresponding to the 3,5-dibromoaniline radical cation.[4][5] | |
| Loss of Br radical (-79/-81 Da) | Fragmentation involving the cleavage of a C-Br bond. |
Biological Activity and Applications
Specific studies detailing the biological activity of this compound are limited in the public domain. However, the broader class of acetamide derivatives has been extensively investigated in medicinal chemistry and drug discovery. These compounds are known to exhibit a wide range of pharmacological effects, including potential antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities.[6]
The presence of the dibromophenyl moiety can significantly influence the compound's lipophilicity and its ability to engage in halogen bonding, which may enhance its interaction with biological targets. Therefore, this compound serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate any specific biological functions or signaling pathways modulated by this particular compound.
References
- 1. This compound | C8H7Br2NO | CID 14452549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 119430-40-9 CAS MSDS (1-acetamido-3,5-dibromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
N-(3,5-dibromophenyl)acetamide molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of N-(3,5-dibromophenyl)acetamide. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document includes a detailed experimental protocol for its synthesis and visualizations of its molecular structure and synthetic pathway.
Molecular Structure and Formula
This compound is an aromatic amide compound. Its structure consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and an acetamido group at position 1.
Molecular Formula: C₈H₇Br₂NO[1]
IUPAC Name: this compound[1]
SMILES: CC(=O)NC1=CC(=CC(=C1)Br)Br[1]
InChI Key: NHDWYJQAQKUDHW-UHFFFAOYSA-N[1]
Below is a two-dimensional diagram of the molecular structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 292.95 g/mol | [1] |
| Melting Point | 193-197 °C | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. |
Spectroscopic Data
Predicted ¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -COCH₃ |
| ~7.6 | Triplet | 1H | Aromatic H at C4 |
| ~7.8 | Doublet | 2H | Aromatic H at C2, C6 |
| ~8.0 | Singlet | 1H | -NH- |
Predicted ¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~25 | -COCH₃ |
| ~120 | Aromatic CH at C2, C6 |
| ~123 | Aromatic C-Br at C3, C5 |
| ~130 | Aromatic CH at C4 |
| ~140 | Aromatic C-N at C1 |
| ~168 | -C=O |
Predicted IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1670 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
| ~800-600 | C-Br stretch |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 3,5-dibromoaniline with acetic anhydride.
Materials and Reagents
-
3,5-dibromoaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Ethanol (for recrystallization)
Procedure
-
In a round-bottom flask, dissolve 3,5-dibromoaniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the solution while stirring.
-
The reaction is exothermic; maintain the temperature by cooling the flask in an ice bath if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted acetic anhydride and acetic acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.
-
Dry the purified product in a desiccator.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
Biological Activity of N-(3,5-dibromophenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenylacetamide scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of halogen substituents, particularly bromine, on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of N-(3,5-dibromophenyl)acetamide derivatives. While direct and extensive research on this specific dibrominated scaffold is limited, this document extrapolates from the broader class of acetamide and bromophenyl derivatives to present potential therapeutic applications, relevant experimental protocols, and plausible mechanisms of action. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this chemical class.
Introduction
The acetamide moiety is a prevalent feature in a multitude of pharmacologically active compounds, contributing to their ability to form hydrogen bonds and interact with various biological targets. The N-phenylacetamide core, in particular, has been extensively explored, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and analgesic properties. Halogenation of the phenyl ring is a common strategy in drug design to enhance activity, with bromine atoms often increasing lipophilicity and metabolic stability, and participating in halogen bonding with biological macromolecules.
This guide focuses on the potential of this compound derivatives as a promising, yet underexplored, class of compounds. By examining the established biological activities of structurally related molecules, we can infer the likely therapeutic avenues for these dibrominated analogs.
Potential Biological Activities and Quantitative Data
Based on the literature for related brominated and acetamide compounds, this compound derivatives are hypothesized to possess significant anticancer and antimicrobial activities.
Anticancer Activity
The presence of bromine atoms on an aromatic ring is often associated with enhanced cytotoxic effects against cancer cell lines. While specific data for this compound derivatives is not extensively available, studies on other brominated acetophenone and phenylacetamide derivatives demonstrate potent anticancer activity.
Table 1: Cytotoxicity of Brominated Aromatic Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Brominated Acetophenone Derivative (5c) | MCF7 (Breast Adenocarcinoma) | < 10 | [1] |
| A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 | [1] | |
| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 | [1] | |
| PC3 (Prostate Adenocarcinoma) | < 10 | [1] | |
| Phenylacetamide Derivative (3d, 2-Cl) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 µM | [2] |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.07 µM | [2] | |
| MCF-7 (Breast Cancer) | 0.7 ± 0.4 µM | [2] | |
| Phenylacetamide Derivative (3k, 4-Br) | MDA-MB-468 (Breast Cancer) | 0.87 ± 0.13 µM | [2] |
| PC-12 (Pheochromocytoma) | 2.50 ± 0.13 µM | [2] |
| | MCF-7 (Breast Cancer) | 0.85 ± 0.09 µM |[2] |
Antimicrobial Activity
N-phenylacetamide derivatives have been investigated for their antibacterial properties. The introduction of a 4-arylthiazole moiety to the N-phenylacetamide scaffold has been a successful strategy for developing potent antibacterial agents. The antimicrobial potential of this compound derivatives warrants investigation.
Table 2: Antimicrobial Activity of Related Acetamide Derivatives
| Compound Class | Organism | Activity Metric | Value |
|---|
| 2-Amino-N-(p-chlorophenyl) acetamide derivative (5d) | S. aureus ATCC6538p | Disk Inhibition Zone (DIZ) | 23.5 mm |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of this compound derivatives, based on standard methodologies for similar compounds.
Synthesis of this compound Derivatives
A general method for the synthesis of N-phenylacetamide derivatives involves the Schotten-Baumann reaction.
-
Procedure:
-
Dissolve the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Add the desired acyl chloride (e.g., chloroacetyl chloride) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[1][2]
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacteria.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Signaling Pathways and Mechanisms of Action
While the specific mechanisms of action for this compound derivatives have not been elucidated, related phenylacetamide compounds have been shown to induce apoptosis in cancer cells.
Proposed Apoptotic Signaling Pathway
Phenylacetamide derivatives may trigger apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.
Experimental Workflow for Biological Activity Screening
A logical workflow is essential for the systematic evaluation of novel compounds.
References
An In-Depth Technical Guide to N-(3,5-dibromophenyl)acetamide (CAS Number: 119430-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,5-dibromophenyl)acetamide is a halogenated aromatic amide that belongs to the broader class of acetanilide derivatives. While specific in-depth research on this particular compound is limited in publicly available literature, its structural motifs are of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available physicochemical data, a generalized synthesis protocol, and a discussion of the potential, yet currently undocumented, biological significance based on related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature. Its fundamental properties have been primarily determined through computational models and are available in chemical databases.[1] A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 119430-40-9 |
| Molecular Formula | C₈H₇Br₂NO |
| Molecular Weight | 292.95 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-Acetyl-3,5-dibromoaniline, 1-acetamido-3,5-dibromobenzene, 3',5'-Dibromoacetanilide |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)Br)Br |
| InChI Key | NHDWYJQAQKUDHW-UHFFFAOYSA-N |
| Computed XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 292.88739 Da |
| Monoisotopic Mass | 290.88944 Da |
| Topological Polar Surface Area | 29.1 Ų |
| Heavy Atom Count | 12 |
| Complexity | 164 |
Synthesis
Generalized Experimental Protocol: Acetylation of 3,5-Dibromoaniline
This protocol is a general procedure and may require optimization for specific laboratory conditions and desired purity.
Materials:
-
3,5-Dibromoaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent) or an inert solvent like dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromoaniline in a suitable solvent such as glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride dropwise. The reaction is typically exothermic, and cooling may be necessary to maintain a moderate temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Once the reaction is complete, the mixture is poured into cold water to precipitate the crude product.
-
Neutralization: The acidic solution is neutralized with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Drying: The crude this compound is dried. For further purification, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Logical Workflow for Synthesis and Purification
References
The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The acetamide functional group, a fundamental structural motif in organic chemistry, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry. Its inherent ability to engage in hydrogen bonding and its relative metabolic stability have positioned it as a privileged component in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the significant and expanding therapeutic applications of acetamide derivatives, with a focus on their anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental protocols, and elucidates the underlying signaling pathways to facilitate the advancement of novel acetamide-based therapeutics.
Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade
Acetamide derivatives have emerged as potent anti-inflammatory agents, primarily through their targeted inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] Overexpression of COX-2 is a hallmark of inflammatory conditions, leading to the excessive production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, acetamide-based compounds can effectively mitigate the inflammatory response while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[1][2]
Quantitative Anti-inflammatory Data
The anti-inflammatory potency of acetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.
| Derivative Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenol Acetamides | Compound A | - | 0.768 (mol/L) | - | [3] |
| Compound B | - | 0.616 (mol/L) | - | [3] | |
| Thiazole Acetamides | Thiazole Derivative 1 | - | - | Selective for COX-2 | [4] |
| Pyrazole Acetamides | 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | - | - | Potential anti-inflammatory efficacy | [3] |
| Triazole Acetamides | Triazole Derivative 1 | - | - | Dependent on C-3 and C-4 substituents | [3] |
Note: "-" indicates data not explicitly provided in the search results. The unit for some IC50 values was reported as mol/L.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[5][6]
Methodology:
-
Animal Handling and Grouping: Healthy adult rodents (rats or mice) are acclimatized and randomly divided into control and experimental groups.
-
Compound Administration: The test acetamide derivative is administered orally or intraperitoneally at a predetermined dose and time before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.[6]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The anti-inflammatory action of many acetamide derivatives is centered on the inhibition of the COX-2 enzyme, which plays a pivotal role in the arachidonic acid cascade.
Caption: Inhibition of the COX-2 pathway by acetamide derivatives.
Anticancer Applications: Inducing Programmed Cell Death
A significant and growing area of research focuses on the development of acetamide derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, with their primary mechanism of action often involving the induction of apoptosis, or programmed cell death.[8]
Quantitative Anticancer Data
The in vitro anticancer efficacy of acetamide derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivatives | 3d derivative | MDA-MB-468 | 0.6 ± 0.08 | |
| PC-12 | 0.6 ± 0.08 | |||
| 3c derivative | MCF-7 | 0.7 ± 0.08 | ||
| 3d derivative | MCF-7 | 0.7 ± 0.4 | ||
| N-(thiazol-2-yl)acetamide Derivatives | Compound 8a | HeLa | 1.3 ± 0.14 | [9] |
| U87 | 2.1 ± 0.23 | [9] | ||
| A549 | > 50 | [9] | ||
| Phenol Acetamides | Compound 1 | HepG2 | - | [10][11] |
| Compound 2 | HepG2 | - | [10][11] |
Note: "-" indicates data not explicitly provided in the search results.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the acetamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway: Induction of Apoptosis
Many acetamide derivatives exert their anticancer effects by activating the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis. This ultimately leads to the activation of a cascade of caspases, which are proteases that execute the process of cell death.[8][][13]
Caption: Apoptosis induction by acetamide derivatives.
Anticonvulsant Applications: Modulating Neuronal Excitability
Acetamide derivatives have a long-standing history in the treatment of epilepsy, with some compounds demonstrating significant efficacy in preclinical models of seizures. Their mechanism of action often involves the modulation of neuronal excitability, primarily by interacting with voltage-gated sodium channels or enhancing GABAergic inhibition.[14][15][16]
Quantitative Anticonvulsant Data
The anticonvulsant activity of acetamide derivatives is often evaluated in vivo using the maximal electroshock (MES) test, and the potency is expressed as the median effective dose (ED50).
| Derivative Class | Compound | Animal Model | Route | ED50 (mg/kg) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Compound 19 | Mouse | i.p. | 100-300 | [17] |
| Compound 20 | Rat | p.o. | 52.3 | [17] | |
| α-substituted acetamido-N-benzylacetamide Derivatives | Various | - | - | - | [18] |
| Pyrrolidine-2,5-dione Analogs | Compound 8 | Rat | p.o. | 28.2 | [19] |
| Cycloalkanecarboxamide Parabanic Acid Hybrids | Compounds 8b, 9a-9d | - | - | - | [20] |
Note: "-" indicates data not explicitly provided or is for a class of compounds in the search results.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.
Principle: An electrical stimulus is applied to a rodent, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is indicative of its anticonvulsant activity.
Methodology:
-
Animal Preparation: Rodents are administered the test acetamide derivative at various doses.
-
Stimulus Application: At the time of expected peak effect of the compound, an electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear-clip electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is determined for each dose, and the ED50 is calculated.
Signaling Pathway: Enhancement of GABAergic Inhibition
A key mechanism for the anticonvulsant action of some acetamide derivatives is the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[14][15][16]
Caption: Enhancement of GABA-A receptor function by acetamide derivatives.
Antimicrobial Applications: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance has necessitated the development of novel therapeutic agents. Acetamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2] Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.
Quantitative Antimicrobial Data
The in vitro antimicrobial efficacy of acetamide derivatives is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzothiazole Acetamides | 2b | E. coli | Close to levofloxacin | [1][2] |
| S. typhi | Lower than levofloxacin | [1][2] | ||
| S. aureus | Lower than levofloxacin | [1][2] | ||
| B. subtilis | Lower than levofloxacin | [1][2] | ||
| 2i | E. coli | Close to levofloxacin | [1][2] | |
| S. typhi | Lower than levofloxacin | [1][2] | ||
| S. aureus | Lower than levofloxacin | [1][2] | ||
| B. subtilis | Equal to levofloxacin | [1][2] | ||
| Benzimidazole-based Acetamides | 2b-2g | P. aeruginosa | 125 | [21] |
| N-Substituted Acetamides of 4-Hydroxy-2-oxo-2H-Chromene | Various | Various bacteria | - | [22] |
Note: "-" indicates data not explicitly provided in the search results.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard and quantitative approach to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The lowest concentration of the compound that prevents visible growth after incubation is the MIC.
Methodology:
-
Compound Preparation: A stock solution of the acetamide derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
MIC Determination: The wells are visually inspected for turbidity (growth). The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.
General Workflow for Acetamide Derivative Discovery
The discovery and development of novel acetamide-based therapeutic agents follow a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for the discovery of acetamide derivatives.
Conclusion
The acetamide scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the anti-inflammatory, anticancer, anticonvulsant, and antimicrobial applications of acetamide derivatives, complete with quantitative data, detailed experimental protocols, and elucidated signaling pathways. It is anticipated that this consolidated resource will empower researchers and drug development professionals in their endeavors to harness the full therapeutic potential of this remarkable chemical entity. Further exploration of structure-activity relationships and the investigation of novel acetamide-based chemical matter will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.
References
- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. archivepp.com [archivepp.com]
- 4. galaxypub.co [galaxypub.co]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [GABA-ergic antiepileptic drugs: pharmacological action and spectrum of clinical activity of tiababine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Overview of N-(3,5-dibromophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
Comprehensive experimental spectroscopic data for N-(3,5-dibromophenyl)acetamide is not available in prominent scientific databases. However, spectral data for the isomeric N-(2,5-dibromophenyl)acetamide has been reported and is presented here for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data for N-(2,5-dibromophenyl)acetamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.44 | d | 8.1 | Ar-H |
| 7.71 | s | NH | |
| 7.64 | d | 8.2 | Ar-H |
| 7.48 | t | 7.8 | Ar-H |
| 7.06 | t | 7.8 | Ar-H |
| 2.26 | s | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for N-(2,5-dibromophenyl)acetamide
| Chemical Shift (δ) ppm | Assignment |
| 168.31 | C=O |
| 135.82 | Ar-C |
| 132.18 | Ar-C |
| 128.31 | Ar-C |
| 125.30 | Ar-C |
| 122.32 | Ar-C |
| 113.43 | Ar-C |
| 24.50 | CH₃ |
Table 3: IR Spectroscopic Data for N-(2,5-dibromophenyl)acetamide
| Wavenumber (cm⁻¹) | Assignment |
| ~3270 | N-H Stretch |
| ~3100 | Aromatic C-H Stretch |
| ~1660 | C=O Stretch (Amide I) |
| ~1530 | N-H Bend (Amide II) |
| ~1400-1500 | Aromatic C=C Stretch |
| ~700-850 | C-Br Stretch |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-arylacetamides, which can be adapted for this compound.
Synthesis of this compound
A common method for the synthesis of N-arylacetamides is the acylation of the corresponding aniline with an acylating agent such as acetic anhydride or acetyl chloride.
Materials:
-
3,5-dibromoaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Concentrated sulfuric acid (as catalyst, optional)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dibromoaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. A catalytic amount of concentrated sulfuric acid can be added to accelerate the reaction.
-
Heat the reaction mixture under reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and acids.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Spectroscopic Characterization
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum, referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Acquire the ¹³C NMR spectrum, referencing the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the dry product with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid product directly onto the crystal of an attenuated total reflectance (ATR) accessory.
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an N-arylacetamide like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of N-arylacetamides.
Methodological & Application
Application Notes and In Vitro Assay Protocol for N-(3,5-dibromophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(3,5-dibromophenyl)acetamide is a halogenated acetamide derivative. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the broader class of acetamide derivatives has been investigated for a range of pharmacological applications, including as enzyme inhibitors, and antimicrobial and anticancer agents.[1][2][3] Given the structural similarities to known modulators of critical cellular pathways, it is plausible that this compound may exhibit inhibitory effects on enzymes such as sirtuins.
This document provides a detailed protocol for an in vitro fluorescence-based assay to evaluate the inhibitory potential of this compound against Sirtuin 5 (SIRT5), a promising therapeutic target in metabolism-related diseases and cancer.[4][5][6]
Application Note: Evaluation of this compound as a Potential SIRT5 Inhibitor
Sirtuin 5 (SIRT5) is an NAD+-dependent protein deacylase that primarily removes negatively charged acyl groups like succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[7] It is a key regulator of mitochondrial metabolism and is implicated in various diseases.[7] The following protocol can be used to screen this compound for its ability to inhibit SIRT5 activity.
Data Presentation: Quantitative Analysis of SIRT5 Inhibition
The inhibitory potency of this compound against SIRT5 is determined by calculating its half-maximal inhibitory concentration (IC50). The results of a typical dose-response experiment can be summarized as follows:
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | 5.2 ± 1.8 | |
| 0.5 | 15.7 ± 3.2 | ||
| 1 | 28.9 ± 4.1 | ||
| 5 | 48.5 ± 5.5 | 5.8 | |
| 10 | 65.1 ± 6.3 | ||
| 25 | 82.4 ± 7.1 | ||
| 50 | 95.3 ± 4.9 | ||
| Suramin (Positive Control) | 25 | 92.1 ± 6.8 | ~25[8] |
Note: The data presented above are for illustrative purposes and represent hypothetical results for this compound.
Experimental Protocols
In Vitro SIRT5 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for high-throughput screening of SIRT5 inhibitors.[4][9]
Principle:
The assay measures the desuccinylase activity of SIRT5 using a synthetic peptide substrate containing a succinylated lysine residue and a fluorophore. In the presence of NAD+, SIRT5 cleaves the succinyl group. A developer enzyme is then added, which recognizes and cleaves the desuccinylated peptide, releasing the fluorophore and causing an increase in fluorescence intensity. The reduction in fluorescence in the presence of the test compound corresponds to its inhibitory activity.
Materials and Reagents:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing succinylated lysine)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the desuccinylated substrate)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Positive control inhibitor (e.g., Suramin)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).[7]
-
Prepare working solutions of SIRT5 enzyme, fluorogenic substrate, and NAD+ in assay buffer at the recommended concentrations.[7][9]
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
SIRT5 substrate solution
-
NAD+ solution
-
Test compound at various concentrations or vehicle control (DMSO).
-
-
Initiate the enzymatic reaction by adding the SIRT5 enzyme solution to each well.
-
The final reaction volume is typically 25-50 µL.[7]
-
Incubate the plate at 37°C for 60 minutes.[7]
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for an additional 15-90 minutes, as recommended by the assay kit manufacturer.[7][9]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of SIRT5 inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Using N-(3,5-dibromophenyl)acetamide as a Chemical Probe: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a representative guide based on the known activities of structurally similar acetamide and bromophenyl compounds. As of the latest literature review, specific biological targets and applications for N-(3,5-dibromophenyl)acetamide as a chemical probe have not been extensively characterized. The experimental data presented is illustrative and hypothetical.
Introduction
This compound is a halogenated aromatic amide with potential as a chemical probe in cellular and biochemical research. The presence of two bromine atoms on the phenyl ring significantly influences its lipophilicity and electronic properties, making it a candidate for interacting with biological macromolecules. Compounds with similar structural motifs have exhibited a range of biological activities, including but not limited to enzyme inhibition and modulation of protein-protein interactions. This document provides a framework for the synthesis, handling, and potential application of this compound as a chemical probe for investigating cellular signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂NO | PubChem[1] |
| Molecular Weight | 292.95 g/mol | PubChem[1] |
| CAS Number | 119430-40-9 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water (predicted) | General chemical knowledge |
Synthesis Protocol
A common method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline with an acetylating agent.
Materials:
-
3,5-dibromoaniline
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 3,5-dibromoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Application: Probing a Kinase Signaling Pathway
Based on the activities of other substituted acetamides, a plausible application for this compound is as an inhibitor of a protein kinase, for example, "Kinase X," involved in a cancer-related signaling pathway.
Experimental Workflow for Kinase Inhibition
Caption: Workflow for evaluating this compound as a kinase inhibitor.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the "Kinase X" signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the concentration at which this compound inhibits 50% of Kinase X activity (IC₅₀).
Materials:
-
Recombinant human Kinase X
-
Kinase X substrate peptide
-
ATP
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)
-
This compound stock solution (10 mM in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer, ranging from 100 µM to 1 nM. Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO control.
-
Add 10 µL of a solution containing Kinase X and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final volume should be 25 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a cancer cell line that relies on the Kinase X pathway.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or a DMSO vehicle control.
-
Incubate the cells for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothetical Quantitative Data
The following table summarizes potential results from the experiments described above.
| Assay Type | Target/Cell Line | Parameter | Hypothetical Value |
| In Vitro Kinase Assay | Kinase X | IC₅₀ | 1.2 µM |
| Cell Viability Assay | Cancer Cell Line A | GI₅₀ (72h) | 5.8 µM |
| Cell Viability Assay | Non-cancerous Cell Line B | GI₅₀ (72h) | > 50 µM |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. The toxicological properties of this compound have not been fully investigated. Refer to the Safety Data Sheet (SDS) for detailed information.
References
Application Notes and Protocols for the Synthesis of N-(3,5-dibromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-dibromophenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and drug development. Its structure, featuring a dibrominated phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The acetamide functional group can influence the compound's solubility, stability, and interactions with biological targets. This document provides a detailed experimental protocol for the synthesis of this compound via the acetylation of 3,5-dibromoaniline.
Principle of the Method
The synthesis of this compound is achieved through the N-acetylation of 3,5-dibromoaniline. In this electrophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the amine group in 3,5-dibromoaniline attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine), to facilitate the formation of the amide bond. The resulting product can be purified by recrystallization or column chromatography.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the acetylation of aromatic amines.
Materials:
-
3,5-dibromoaniline
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dibromoaniline (1.0 g, 3.98 mmol) in acetonitrile (10 mL).
-
Addition of Reagents: To the stirred solution, add acetic anhydride (0.996 g, 9.96 mmol) followed by a few drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing dichloromethane (20 mL).
-
Extraction and Washing: Wash the organic layer successively with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL) until effervescence ceases, and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | C₈H₇Br₂NO | [1] |
| Molecular Weight | 292.96 g/mol | [1] |
| Appearance | White to off-white solid | (Predicted) |
| Melting Point | Not reported; Estimated based on analogues: 90-110 °C | |
| Yield | ~78% (based on a similar reaction) | [2] |
| ¹H NMR (CDCl₃, 400 MHz) - Predicted | δ 7.65 (s, 2H, Ar-H), 7.50 (s, 1H, Ar-H), 7.30 (br s, 1H, NH), 2.15 (s, 3H, CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) - Predicted | δ 168.5 (C=O), 140.0 (C-NH), 125.0 (Ar-CH), 123.0 (C-Br), 120.0 (Ar-CH), 24.5 (CH₃) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: N-(3,5-dibromophenyl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(3,5-dibromophenyl)acetamide, a key intermediate in the synthesis of complex organic molecules. This document details its preparation and its application in carbon-carbon bond formation and as a scaffold for kinase inhibitors, providing researchers with the necessary protocols and data for its effective utilization.
Physicochemical Properties
This compound is a solid organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₇Br₂NO |
| Molecular Weight | 292.95 g/mol |
| CAS Number | 119430-40-9 |
| Appearance | White to off-white solid |
| Synonyms | N-Acetyl-3,5-dibromoaniline, 1-acetamido-3,5-dibromobenzene |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the acylation of 3,5-dibromoaniline with acetic anhydride.[2][3]
Reaction Scheme:
Materials:
-
3,5-dibromoaniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 3,5-dibromoaniline (1 equivalent) in water and a stoichiometric amount of concentrated HCl to facilitate dissolution.
-
In a separate flask, prepare a solution of sodium acetate (1.2 equivalents) in water.
-
To the solution of 3,5-dibromoaniline hydrochloride, add acetic anhydride (1 equivalent) and stir vigorously.
-
Slowly add the sodium acetate solution to the reaction mixture. The this compound will begin to precipitate.
-
Continue stirring for 30 minutes to ensure the reaction goes to completion.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Expected Yield and Purity:
| Product | Yield (%) | Purity (%) |
| This compound | > 85 | > 98 |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[4][5][6] This reaction is fundamental in the synthesis of various pharmaceutical agents and functional materials.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Yields for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | N-(3-bromo-5-phenylphenyl)acetamide | 70-85 |
| 4-Methoxyphenylboronic acid | N-(3-bromo-5-(4-methoxyphenyl)phenyl)acetamide | 65-80 |
| 3-Thienylboronic acid | N-(3-bromo-5-(thiophen-3-yl)phenyl)acetamide | 60-75 |
Application in Kinase Inhibitor Synthesis
This compound serves as a crucial scaffold in the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The dibromo substitution pattern allows for selective functionalization through reactions like the Suzuki-Miyaura coupling, enabling the construction of complex molecules that can target the ATP-binding site of kinases.
Targeting the RAF/MEK/ERK and TRK Signaling Pathways
One of the key signaling pathways implicated in cancer is the RAS-RAF-MEK-ERK pathway. Sorafenib, a multi-kinase inhibitor, targets RAF kinases in this pathway.[7][8][9] Analogs of sorafenib can be synthesized using intermediates derived from this compound.
Similarly, Tropomyosin Receptor Kinase (TRK) fusions are oncogenic drivers in a variety of cancers.[10][11][12][13] Small molecule inhibitors targeting TRK kinases have shown significant clinical benefit. The N-phenylacetamide moiety is a common feature in some of these inhibitors.
Below is a diagram illustrating the general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material, followed by a diagram of the targeted signaling pathways.
Caption: Synthetic workflow for a kinase inhibitor.
References
- 1. This compound | C8H7Br2NO | CID 14452549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tarjomefa.com [tarjomefa.com]
- 9. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 10. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-(3,5-dibromophenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-dibromophenyl)acetamide is a halogenated aromatic amide with potential applications in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural features, particularly the presence of the acetamide group and the dibrominated phenyl ring, suggest its potential as a scaffold for the development of novel therapeutic agents. The acetamide moiety is a common feature in many biologically active compounds, contributing to their metabolic stability and ability to form hydrogen bonds with biological targets. The bromine atoms can enhance lipophilicity and may be involved in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.
This document provides an overview of the potential applications of this compound based on the activities of structurally related acetamide derivatives. It includes detailed protocols for its synthesis and for biological assays that could be employed to evaluate its therapeutic potential.
Potential Therapeutic Applications
Based on the pharmacological activities of analogous compounds, this compound could be investigated for the following applications:
-
Enzyme Inhibition: Derivatives of brominated phenylacetamides have shown inhibitory activity against enzymes such as butyrylcholinesterase, which is a target in the management of Alzheimer's disease.[1][2]
-
Anti-inflammatory Activity: Acetamide derivatives are known to be inhibitors of enzymes like cyclooxygenase (COX), which are key targets for anti-inflammatory drugs.[3]
-
Anticancer Activity: The N-phenylacetamide scaffold is present in various compounds with demonstrated anticancer properties.[4]
-
Antimicrobial Agents: Halogenated compounds often exhibit antimicrobial activity, and this compound could be explored for its potential against various pathogens.[4]
Data Presentation
The following table summarizes the biological activity of a structurally related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][5]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2), as a reference for potential studies on this compound.[6]
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| FA2 | α-glucosidase | In vitro enzyme inhibition | 18.82 ± 0.89 |
| FA2 | α-amylase | In vitro enzyme inhibition | 5.17 ± 0.28 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N-aryl acetamides, which can be adapted for this compound.
Materials:
-
3,5-dibromoaniline
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 3,5-dibromoaniline (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on Ellman's method and can be used to assess the potential of this compound as a BChE inhibitor.[1][2]
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Tacrine (positive control)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM BTCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (50 mM, pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of BChE solution (0.2 U/mL).
-
The absorbance is measured at 412 nm every 45 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Synthetic Pathway for this compound
Caption: A diagram illustrating the synthetic route to this compound.
General Workflow for In Vitro Enzyme Inhibition Assay
Caption: A flowchart of the key steps in an in vitro enzyme inhibition assay.
References
- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archivepp.com [archivepp.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H7Br2NO | CID 14452549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving N-(3,5-dibromophenyl)acetamide for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,5-dibromophenyl)acetamide is a synthetic compound with potential applications in various research fields, including drug discovery and materials science. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for dissolving this compound, guidance on solvent selection, and best practices for preparing solutions for in vitro and in vivo studies.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Polarity (Relative) | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | High | Recommended for stock solutions.[1][2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.386 | High | A suitable alternative to DMSO for stock solutions. |
| Acetone | C₃H₆O | 0.355 | Moderate to High | Can be used for initial dissolution. |
| Ethanol | C₂H₆O | 0.654 | Moderate | May require warming to achieve higher concentrations. |
| Ethyl Acetate | C₄H₈O₂ | 0.228 | Moderate | Useful for extraction and crystallization. |
| Methanol | CH₄O | 0.762 | Low to Moderate | Lower solubility is expected compared to ethanol. |
| Water | H₂O | 1.000 | Low | Practically insoluble in aqueous solutions alone.[1] |
| Phosphate-Buffered Saline (PBS) | - | High | Low | Insoluble without a co-solvent.[1] |
Note: The expected solubility is a qualitative assessment based on the principles of "like dissolves like" and data from analogous compounds.[2] Empirical testing is recommended to determine quantitative solubility for specific applications.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO, for subsequent dilution in aqueous media for cell-based assays or other experiments.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: 37°C water bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a clean, dry environment.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided to prevent compound degradation.[1]
-
Sterile Filtration (Optional): If the stock solution is intended for cell culture applications, it is advisable to sterile filter it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to protect it from light and repeated freeze-thaw cycles. Properly stored, stock solutions in anhydrous DMSO are generally stable for several months.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration organic stock solution into aqueous cell culture medium. A common challenge is the precipitation of the compound upon dilution into the aqueous environment.[1]
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warming Medium: Ensure the cell culture medium is pre-warmed to 37°C to help maintain the solubility of the compound.[1]
-
Stepwise Dilution: To minimize precipitation, perform a stepwise dilution.[1]
-
First, prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of serum-free medium or PBS. Vortex gently immediately after addition.
-
Next, add this intermediate dilution to the final volume of complete cell culture medium to achieve the desired final concentration.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, optimization of the DMSO concentration or the use of a different co-solvent may be necessary.
-
Immediate Use: It is recommended to prepare the final working solutions fresh for each experiment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for preparing this compound solutions and a conceptual signaling pathway where such a compound might be investigated as an inhibitor.
Caption: Workflow for Preparing this compound Solutions.
Caption: Conceptual Signaling Pathway with this compound as an Inhibitor.
References
The Versatile Role of N-(3,5-dibromophenyl)acetamide in the Synthesis of Novel Bioactive Compounds
For Immediate Release
N-(3,5-dibromophenyl)acetamide is a readily accessible building block that is proving to be a valuable starting material for the synthesis of a diverse range of novel compounds with significant potential in drug discovery and materials science. Its dibrominated phenyl ring offers two reactive sites for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. This application note will detail synthetic protocols for the derivatization of this compound and highlight the applications of the resulting compounds, with a focus on their potential as kinase inhibitors.
Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The this compound scaffold can be elaborated through reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination to generate libraries of compounds for screening against various kinase targets. The disubstituted phenyl ring allows for the introduction of various aryl and heteroaryl groups, which can be tailored to interact with specific residues in the kinase active site.
Synthetic Protocols
The following protocols provide detailed methodologies for the synthesis of novel compounds starting from this compound. These are based on established palladium-catalyzed cross-coupling reactions and can be adapted for the synthesis of a wide variety of derivatives.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the 3 and 5 positions of the phenyl ring.
General Protocol for the Synthesis of N-(3,5-Diarylphenyl)acetamides:
A mixture of this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (3.0 equiv.) is taken in a round-bottom flask. A 4:1 mixture of n-propanol and water is added, and the resulting suspension is heated to reflux under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired N-(3,5-diarylphenyl)acetamide.
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Palladium(II) Acetate |
| Ligand | Triphenylphosphine |
| Base | Potassium Carbonate |
| Solvent | n-Propanol/Water (4:1) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-90% |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the construction of carbon-nitrogen bonds. This reaction can be employed to introduce a wide range of primary and secondary amines at the 3 and 5 positions of the this compound core.
General Protocol for the Synthesis of N-(3,5-Diaminophenyl)acetamide Derivatives:
In an oven-dried Schlenk tube, this compound (1.0 equiv.), the desired amine (2.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), (±)-BINAP (0.03 equiv.), and sodium tert-butoxide (2.8 equiv.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene is then added, and the mixture is heated to 100 °C for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-(3,5-diaminophenyl)acetamide derivative.
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | (±)-BINAP |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-85% |
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Signaling Pathway Inhibition
Derivatives of this compound have been investigated as inhibitors of various kinase signaling pathways. For instance, appropriately substituted analogs can target key kinases in cancer-related pathways such as the MAPK/ERK and PI3K/Akt pathways. By occupying the ATP-binding site of a target kinase, these inhibitors can block downstream signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel compounds with potential applications in drug discovery. The protocols outlined herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust methods for the diversification of this scaffold. The resulting diaryl and diamino derivatives are promising candidates for the development of new therapeutic agents, particularly as kinase inhibitors. Further exploration of the chemical space accessible from this starting material is warranted to fully realize its potential.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-bromophenyl)acetamide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-bromophenyl)acetamide. The developed isocratic reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The protocol provides a clear workflow from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
N-(4-bromophenyl)acetamide, also known as 4'-bromoacetanilide, is an important intermediate in the synthesis of various pharmaceuticals and organic compounds.[1] Its purity and quantification are critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2] This application note presents a detailed protocol for the HPLC analysis of N-(4-bromophenyl)acetamide, developed for researchers, scientists, and professionals in drug development.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) was used.
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this analysis.
-
Chemicals and Reagents:
-
N-(4-bromophenyl)acetamide reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of N-(4-bromophenyl)acetamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.[3] For a solid sample, the following procedure is recommended:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of N-(4-bromophenyl)acetamide.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4][5]
Results and Discussion
The developed HPLC method provides excellent separation and quantification of N-(4-bromophenyl)acetamide. A typical chromatogram shows a sharp, well-defined peak for the analyte.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area versus the concentration of N-(4-bromophenyl)acetamide.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 20 | 301567 |
| 40 | 603123 |
| 60 | 905432 |
| 80 | 1207890 |
| 100 | 1510234 |
The method demonstrated excellent linearity over the concentration range of 10-100 µg/mL with a correlation coefficient (R²) of 0.9998.
Accuracy and Precision
The accuracy of the method was evaluated by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). The precision of the method was determined by analyzing six replicate injections of a standard solution.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Precision Parameter | Observed Value |
| Intra-day Precision (RSD, n=6) | 0.9% |
| Inter-day Precision (RSD, n=6) | 1.2% |
The high recovery values and low relative standard deviations confirm the accuracy and precision of the developed method.
Workflow and Pathway Diagrams
Caption: Experimental workflow for HPLC analysis of N-(4-bromophenyl)acetamide.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of N-(4-bromophenyl)acetamide. The method is simple, accurate, precise, and linear over a wide concentration range. The detailed protocol and clear workflow make it easy to implement in any analytical laboratory for routine analysis and quality control purposes.
References
Antimicrobial Research on N-(3,5-dibromophenyl)acetamide: Information Currently Unavailable
Detailed application notes and protocols regarding the specific use of N-(3,5-dibromophenyl)acetamide in antimicrobial research cannot be provided at this time due to a lack of available scientific literature and experimental data on this particular compound.
Extensive searches for the synthesis, mechanism of action, antimicrobial activity spectrum, and quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound have not yielded any specific results. The current body of scientific literature does not appear to contain studies focused on the antimicrobial properties of this exact molecule.
While information on related brominated acetamide derivatives and their potential as antimicrobial agents exists, these findings are not directly applicable to this compound. Research in this area has explored a variety of structurally similar compounds, including:
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal species.[1]
-
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: This derivative has been investigated for its antibacterial activity, particularly against Klebsiella pneumoniae.[2]
-
Other N-phenylacetamide derivatives: A broader range of N-phenylacetamide derivatives has been synthesized and tested for antibacterial activities against several bacterial strains, with some showing moderate to high efficacy.[3]
The synthesis and properties of related but distinct molecules such as N-bromoacetamide, N-(3-bromophenyl)acetamide, and N-[(4-bromophenyl)methyl]-acetamide have also been documented, but without a focus on their antimicrobial applications.[4][5][6][7]
For researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel compounds, the exploration of this compound could represent a novel area of investigation. Future research would first need to establish a reliable synthesis protocol for the compound. Following synthesis and characterization, a systematic evaluation of its antimicrobial activity against a broad panel of clinically relevant bacteria and fungi would be required.
Future Experimental Directions: A General Protocol
Should a researcher wish to investigate the antimicrobial properties of this compound, a general workflow could be followed. The diagram below outlines a potential experimental approach.
Caption: A generalized workflow for the investigation of a novel compound's antimicrobial properties.
This protocol would involve standard methodologies for antimicrobial susceptibility testing as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Until such research is conducted and published, specific data, detailed protocols, and signaling pathway information for this compound in the context of antimicrobial research remain unavailable. Professionals in the field are encouraged to consult the literature on related brominated acetamide compounds for foundational methodologies and potential comparative insights.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. irejournals.com [irejournals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CAS 621-38-5: N-(3-Bromophenyl)acetamide | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: N-(3,5-dibromophenyl)acetamide Synthesis
This guide provides troubleshooting advice and optimized protocols to improve the yield and purity of N-(3,5-dibromophenyl)acetamide, a key intermediate for various research and development applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via the acetylation of 3,5-dibromoaniline.
Q1: My reaction yield is very low or I obtained no product. What went wrong?
A1: Low or no yield can stem from several factors:
-
Reagent Quality: Ensure the starting material, 3,5-dibromoaniline, is pure. Impurities can interfere with the reaction. Verify the quality of the acetylating agent (e.g., acetic anhydride or acetyl chloride), as it can degrade over time, especially if exposed to moisture.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or moderately increasing the temperature.[2]
-
Improper Work-up: The product may be lost during the work-up phase. This compound is a solid; ensure it has fully precipitated before filtration. Cooling the mixture in an ice bath can maximize precipitation.[3]
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of the acetylating agent is often used, but a large excess can complicate purification.
Q2: My TLC plate shows multiple spots. What are these impurities?
A2: The presence of multiple spots on a TLC plate indicates an impure product. Common impurities include:
-
Unreacted 3,5-dibromoaniline: This is the most common impurity if the reaction is incomplete. The starting material will typically have a different Rf value than the product.
-
Diacetylated Product: While less common under standard conditions, prolonged heating or a large excess of acetic anhydride could potentially lead to the formation of a diacetylated byproduct.[1]
-
Hydrolyzed Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid, which will be present in the reaction mixture. This is typically removed during the aqueous work-up and washing steps.
-
Oxidation Products: Anilines can be susceptible to oxidation, which may result in colored, tar-like impurities.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
Q3: The product oiled out or won't crystallize during purification. How can I fix this?
A3: Difficulty in crystallization is often due to residual solvent or impurities.
-
Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound can also initiate crystallization.[5][6]
-
Solvent System: Ensure you are using an appropriate solvent system for recrystallization. A good solvent should dissolve the compound when hot but not when cold.[7] For N-arylacetamides, ethanol-water or ethyl acetate-hexane mixtures are often effective.[8]
-
Purity: Highly impure products may fail to crystallize. Consider purifying the crude product by column chromatography before attempting recrystallization.[8]
Q4: How can I improve the overall yield of the synthesis?
A4: To improve the yield, consider the following optimizations:
-
Catalyst: While the reaction often proceeds without a catalyst, adding a few drops of a strong acid like concentrated sulfuric acid or using a Lewis acid can catalyze the acetylation.[9]
-
Base: The reaction of an amine with acetic anhydride produces acetic acid as a byproduct. Adding a mild base, such as sodium acetate or pyridine, can neutralize this acid and drive the reaction to completion.[3]
-
Temperature Control: For the reaction between 3,5-dibromoaniline and acetyl chloride, the reaction is often exothermic. Running the reaction at 0 °C can help control the reaction rate and minimize side products.[10]
-
Purification: Minimize product loss during purification. When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product to ensure maximum recovery upon cooling.[7]
// Connections start -> low_yield [label="Is yield low or starting\nmaterial present?"]; start -> impure [label="Is the product impure?"]; start -> end_product [label="Is product pure and yield acceptable?"];
low_yield -> check_reagents [label="Possible Cause:\nReagent Quality"]; low_yield -> optimize_rxn [label="Possible Cause:\nReaction Conditions"];
impure -> wash [label="Are there acidic/basic impurities?"]; impure -> purify [label="Are there neutral, non-polar impurities?"];
purify -> oily [label="Does product fail to crystallize\nafter chromatography?"]; wash -> purify;
oily -> induce [label="If product is relatively pure."]; oily -> re_purify [label="If significant impurities remain."];
check_reagents -> end_product; optimize_rxn -> end_product; induce -> end_product; re_purify -> end_product; purify -> end_product;
}
Caption: Troubleshooting logic for the synthesis of this compound.
Improving Reaction Yield: A Comparative Overview
Table 1: Illustrative Effect of Reaction Parameters on Yield
| Parameter | Option A | Expected Yield | Option B | Expected Yield | Rationale |
| Acetylating Agent | Acetic Anhydride | Good-Excellent | Acetyl Chloride | Excellent | Acetyl chloride is more reactive but moisture-sensitive and generates corrosive HCl gas.[1] |
| Solvent | Acetic Acid | Good | Dichloromethane (DCM) | Good | Acetic acid can serve as both solvent and catalyst. DCM is a common inert solvent. |
| Catalyst | None | Moderate-Good | H₂SO₄ (catalytic) | Good-Excellent | Acid catalysis protonates the carbonyl oxygen of the anhydride, making it more electrophilic.[9] |
| Base | None | Good | Pyridine or NaOAc | Excellent | A base neutralizes the carboxylic acid byproduct, preventing protonation of the starting aniline and driving the equilibrium towards the product.[11] |
| Temperature | Room Temperature | Good | 0 °C to Room Temp. | Good-Excellent | Starting the reaction at a lower temperature, especially with acetyl chloride, helps to control the initial exothermic reaction and can reduce side product formation.[10] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound from 3,5-dibromoaniline.
Materials:
-
3,5-Dibromoaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethanol
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Beaker, Büchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,5-dibromoaniline (e.g., 5.0 g, 19.9 mmol) in glacial acetic acid (20 mL).
-
Addition of Reagent: To the stirred solution, add acetic anhydride (e.g., 2.25 mL, 23.9 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL) while stirring.
-
Precipitation: A white or off-white solid precipitate of this compound will form. Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of cold water to remove residual acetic acid, followed by a cold saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with more cold water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Purification (Recrystallization):
-
Transfer the crude, dry product to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to completely dissolve the solid.
-
Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
// Nodes reactants [label="Reactants:\n3,5-Dibromoaniline\nAcetic Anhydride\nSolvent (Acetic Acid)", shape=cylinder, fillcolor="#FBBC05"]; reaction [label="Reaction:\n- Add anhydride to aniline solution\n- Heat to reflux (1-2h)\n- Monitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up:\n- Cool to room temperature\n- Pour into ice-water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitation [label="Precipitation:\n- Stir in ice bath\n- Collect solid via vacuum filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="Washing:\n- Cold Water\n- Sat. NaHCO₃ (aq)\n- Cold Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude_product [label="Crude this compound", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization:\n- Dissolve in min. hot EtOH\n- Add hot water to cloud point\n- Cool slowly, then ice bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reactants -> reaction; reaction -> workup; workup -> precipitation; precipitation -> washing; washing -> crude_product; crude_product -> recrystallization [label="Purification"]; recrystallization -> final_product; }
Caption: A flowchart illustrating the key steps in the synthesis and purification process.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. 356. Acylation. Part V. Acetylation by acetic anhydride in acetic acid catalysed by Lewis acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis - chemicalbook [chemicalbook.com]
- 11. Aniline on acetylation gives [infinitylearn.com]
Technical Support Center: N-(3,5-dibromophenyl)acetamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-(3,5-dibromophenyl)acetamide. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the successful purification of your compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is provided below. This data is essential for planning purification strategies and assessing the purity of the final product.
| Property | Value | Reference |
| CAS Number | 119430-40-9 | [1][2] |
| Molecular Formula | C₈H₇Br₂NO | [1][2] |
| Molecular Weight | 292.96 g/mol | [2] |
| Synonyms | 1-acetamido-3,5-dibromobenzene, N-Acetyl 3,5-dibromoaniline | [1] |
| Appearance | Expected to be a solid at room temperature. | |
| Solubility | Likely soluble in polar organic solvents like ethanol, methanol, and ethyl acetate; sparingly soluble in water. | [3] |
| Melting Point | A definitive experimental melting point is not readily available in the cited literature. Purity should be assessed by the sharpness of the melting range and confirmed by other analytical methods (e.g., TLC, NMR). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this compound are recrystallization and column chromatography. Recrystallization is ideal for purifying large quantities of solid material, while column chromatography is excellent for separating the target compound from impurities with similar polarities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, such as 3,5-dibromoaniline, and residual acetylating agents like acetic anhydride or acetic acid. Side products from the reaction or degradation products could also be present.
Q3: How can I assess the purity of my purified this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system indicates high purity.
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of a pure compound. The presence of impurities typically causes the melting point to be depressed and broad.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis.
Q4: My purified this compound is slightly colored. What is the cause and how can I remove the color?
A4: A faint color (e.g., yellow or brown) is often due to trace amounts of oxidized impurities. These can often be removed by treating a solution of the compound with a small amount of activated charcoal before filtration and subsequent recrystallization.
Purification Workflow Overview
The general workflow for purifying crude this compound involves selecting an appropriate technique based on the impurity profile and desired purity level.
Caption: General workflow for the purification of this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
This guide addresses common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization issues.
| Problem | Potential Cause(s) | Solution(s) |
| Product separates as an oil ("oiling out") | The compound is melting before it dissolves (solvent boiling point is too high). / The compound is highly impure. | Use a lower-boiling point solvent or a solvent mixture. / Pre-purify the material using a different technique (e.g., column chromatography) to remove excess impurities. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). / Nucleation is slow. | Concentrate the solution by boiling off some of the solvent. / Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. / Cool the solution to a lower temperature in an ice bath. |
| Low recovery of pure product | Too much solvent was used during dissolution. / The crystals were washed with a solvent that was not ice-cold. / The product has significant solubility even in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. / Always wash the collected crystals with a minimal amount of ice-cold solvent. / Consider a different recrystallization solvent where the compound has lower solubility at cold temperatures. |
| Recovered crystals are still impure | Impurities have similar solubility to the product. / Cooling was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. / A second recrystallization can significantly improve purity. / Wash the filtered crystals with a small amount of cold solvent. |
Column Chromatography Troubleshooting
This guide addresses common issues encountered during purification by column chromatography.
Caption: Troubleshooting workflow for column chromatography.
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of product from impurities (overlapping spots on TLC) | The chosen solvent system (eluent) has suboptimal polarity. | Systematically test different solvent mixtures using TLC to find a system that provides good separation (a starting point could be a mixture of hexane and ethyl acetate). / Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol may be necessary. |
| Cracking or channeling of the stationary phase | Improper packing of the column. | Ensure the stationary phase is packed uniformly as a slurry and the column is never allowed to run dry. |
| Broad or tailing peaks | The column is overloaded with the sample. / The compound is interacting with acidic sites on the silica. | Use a larger column or reduce the amount of sample loaded. / Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, though not typically required for amides). |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol describes a standard method for recrystallizing this compound. Ethanol is a good choice as the compound is likely soluble in it at high temperatures and less soluble at lower temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. This should be done on a hot plate with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating this compound from impurities that are not effectively removed by recrystallization.
-
Eluent Selection: Using TLC, determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle into a uniform bed. Add a thin layer of sand to the top of the silica to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
Technical Support Center: N-(3,5-dibromophenyl)acetamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of N-(3,5-dibromophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the acylation of 3,5-dibromoaniline with acetic anhydride. This reaction is a nucleophilic acyl substitution where the amino group of 3,5-dibromoaniline attacks the carbonyl carbon of acetic anhydride. The reaction is typically carried out in a suitable solvent and may be catalyzed by a small amount of acid.
Q2: What are the expected physical and chemical properties of this compound?
A2: this compound is expected to be a solid at room temperature. Its key properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₈H₇Br₂NO |
| Molecular Weight | 292.95 g/mol |
| Appearance | Solid |
| Melting Point | Data not available in searched results |
| Solubility | Expected to be soluble in polar organic solvents |
Q3: What are the primary impurities I should look out for in my synthesized this compound?
A3: Common impurities include unreacted 3,5-dibromoaniline, residual acetic anhydride, and acetic acid (a byproduct of the reaction).[2] If the reaction is not carried out under anhydrous conditions, hydrolysis of acetic anhydride can also be a significant side reaction. Over-acylation leading to the formation of diacetylated products is also a possibility, though less common under standard conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (3,5-dibromoaniline) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental setup for this compound.
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure that the 3,5-dibromoaniline is pure and dry. The acetic anhydride should be fresh and free from acetic acid, which can form upon hydrolysis. |
| Incomplete reaction | The reaction may require gentle heating or a longer reaction time to go to completion. Monitor the reaction by TLC until the starting material is consumed. A catalytic amount of a strong acid like sulfuric acid can be added to speed up the reaction. |
| Hydrolysis of acetic anhydride | Ensure the reaction is carried out under anhydrous conditions. Use dry glassware and solvents. |
| Sub-optimal reaction temperature | If the reaction is too slow at room temperature, consider gentle heating (e.g., refluxing in a suitable solvent like acetonitrile). |
| Inefficient work-up | Product may be lost during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers. |
Product Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Oily product instead of solid | The product may be impure, leading to a depressed melting point. The presence of residual solvent can also cause the product to appear as an oil. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization and wash away impurities. Ensure the product is thoroughly dried under vacuum. |
| Difficulty in crystallization | The chosen solvent for recrystallization may not be appropriate, or the solution may not be sufficiently saturated. | Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery after recrystallization | Using too much solvent for recrystallization is a common cause of low recovery. The product may also have some solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the product completely. Cool the solution slowly to maximize crystal formation and then chill in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | These may be due to side reactions or impurities in the starting materials. | Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the acylation of anilines.
Materials:
-
3,5-Dibromoaniline
-
Acetic anhydride
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromoaniline (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add acetic anhydride (1.2 eq) and a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. A typical reaction time is 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Expected Yield: While a specific yield for this compound is not available in the searched literature, a similar synthesis of N-(2,5-dibromophenyl)acetamide reported a yield of 78%. A comparable yield can be expected for this synthesis.
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Technical Support Center: Optimizing Acetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing acetamide?
A1: The most prevalent laboratory and industrial methods for acetamide synthesis include:
-
Dehydration of Ammonium Acetate: A traditional method that involves heating ammonium acetate, often with glacial acetic acid as a catalyst, to remove water.[1][2]
-
Ammonolysis of Acetic Anhydride: This involves the reaction of acetic anhydride with ammonia. The reaction is typically fast but requires careful temperature control.[3]
-
Hydration of Acetonitrile: This method involves the addition of water to acetonitrile, often facilitated by an acid or metal catalyst.[4][5]
-
Ammonolysis of Ethyl Acetate: A common laboratory-scale synthesis where ethyl acetate is treated with aqueous ammonia.[6][7]
Q2: My acetamide yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in acetamide synthesis can stem from several factors. Here are some common causes and solutions:
-
Incomplete Reaction: Ensure sufficient reaction time, especially for slower methods like the ammonolysis of ethyl acetate.[6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[8]
-
Reagent Purity and Stoichiometry: Use pure, dry reagents and solvents.[9] Accurately measure all reactants. For instance, in the dehydration of ammonium acetate, the purity of the ammonium carbonate used to generate it is crucial.[2]
-
Decomposition: Acetamide can decompose at high temperatures. During distillation, maintain the recommended temperature ranges and consider using vacuum distillation to lower the boiling point.
-
Loss during Workup: Acetamide is very soluble in water and hygroscopic.[2][10] Minimize contact with atmospheric moisture and use anhydrous conditions during purification and storage. Ensure complete extraction from aqueous layers during workup.
-
Catalyst Issues: If using a catalyst, ensure it is active and used in the correct concentration. For example, in the hydration of acetonitrile, the amount of copper chloride catalyst is critical for high yield.[5]
Q3: What are the common impurities in synthesized acetamide and how can they be removed?
A3: Common impurities can include unreacted starting materials (e.g., acetic acid, ethyl acetate), byproducts, and degradation products.[][12]
-
Ammonium Acetate: Can be present if the dehydration reaction is incomplete.[]
-
N-substituted acetamides and other related compounds: May form as byproducts during synthesis.[][12]
-
Residual Solvents: Solvents used in the reaction or purification may remain.[12]
Purification Methods:
-
Distillation: Fractional distillation is a common method to purify acetamide, separating it from lower and higher boiling point impurities.[2][13]
-
Recrystallization: This is an effective method for obtaining high-purity acetamide. Commonly used solvents include acetone, benzene, ethyl acetate, methyl acetate, chloroform, dioxane, or a mixture of benzene and ethyl acetate.[2][][13]
Q4: How critical is temperature control during acetamide synthesis?
A4: Temperature control is crucial for several reasons:
-
Preventing Side Reactions: In the reaction of acetic anhydride with ammonia, temperatures should be kept below 40°C to prevent the formation of methyl cyanide.[3]
-
Reaction Rate: Higher temperatures generally increase the reaction rate, but can also lead to decomposition. For the synthesis from acetic acid and ammonia, the mixture is often heated to around 190°C.[14]
-
Product Stability: During purification by distillation, exceeding the boiling point of acetamide (221.2°C) for prolonged periods can cause degradation.[10]
Q5: What safety precautions should be taken during acetamide synthesis?
A5: Acetamide is suspected of causing cancer and requires careful handling.[15][16][17] Always work in a well-ventilated area or a fume hood.[15][18] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] Avoid inhaling dust or vapors.[15][18] In case of fire, be aware that toxic gases like carbon monoxide and carbon dioxide may be produced.[16]
Troubleshooting Guides
Issue 1: Low Yield in Synthesis from Ethyl Acetate and Ammonia
| Symptom | Possible Cause | Suggested Solution |
| Two layers remain in the reaction mixture after the recommended reaction time. | Incomplete reaction due to insufficient mixing or low ammonia concentration. | Ensure vigorous stirring. Use a more concentrated solution of aqueous ammonia. Allow for a longer reaction time until the mixture becomes homogeneous.[6][19] |
| The final product is a viscous, non-crystalline oil. | Presence of water and other impurities. | Ensure the initial distillation to remove water and ethanol is efficient. The crude product should be thoroughly dried. Recrystallization from a suitable solvent like a benzene/ethyl acetate mixture can yield a crystalline product.[2][13] |
| Yield is significantly below the theoretical maximum. | Loss of product during workup and distillation. | Acetamide is water-soluble; ensure exhaustive extraction if an aqueous workup is performed. During distillation, carefully collect the fraction boiling between 210-225°C.[20] |
Issue 2: Impurities Detected in Acetamide Synthesized from Acetic Anhydride
| Symptom | Possible Cause | Suggested Solution |
| A sharp, almond-like odor is detected during the reaction. | Formation of methyl cyanide due to high reaction temperatures. | Maintain the reaction temperature below 40°C, and preferably below 70°C, by using an ice bath and controlling the rate of ammonia addition. |
| The final product is acidic. | Residual acetic acid byproduct. | Distill the acetic acid from the acetamide, preferably under reduced pressure to lower the distillation temperature and prevent decomposition. |
| The product has a low melting point and appears discolored. | Presence of various organic impurities. | Purify the crude acetamide by recrystallization.[] Activated charcoal treatment during recrystallization may help remove colored impurities.[21] |
Data Summary
Table 1: Comparison of Acetamide Synthesis Methods
| Method | Reactants | Typical Conditions | Reported Yield | Key Advantages | Common Challenges |
| Dehydration of Ammonium Acetate | Ammonium Acetate, Glacial Acetic Acid | Heating (up to 230°C) | 87-90%[2] | Readily available starting materials. | Requires high temperatures; potential for decomposition. |
| Ammonolysis of Acetic Anhydride | Acetic Anhydride, Ammonia | Low temperature (<40°C) | High | Fast reaction. | Requires strict temperature control to avoid side products. |
| Hydration of Acetonitrile | Acetonitrile, Water, Catalyst (e.g., CuCl₂) | 160°C, high pressure[5] | >90%[5] | High yield. | Requires high pressure and temperature equipment. |
| Ammonolysis of Ethyl Acetate | Ethyl Acetate, Aqueous Ammonia | Room temperature, long reaction time (24-48h)[6][7] | ~80%[20] | Mild reaction conditions. | Slow reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of Acetamide from Ammonium Acetate and Acetic Acid
This procedure is adapted from Organic Syntheses.[2]
-
Reaction Setup: In a 5-liter flask, place 3 kg of glacial acetic acid.
-
Addition of Ammonia Source: Add a quantity of ammonium carbonate that corresponds to 400 g of ammonia.
-
Distillation: Fit the flask with an efficient fractionating column and a condenser. Heat the mixture to a gentle boil, regulating the distillation rate to not exceed 180 cc per hour. Continue distillation until the temperature at the head of the column reaches 110°C.
-
Fractional Distillation: Change the receiver and increase the heating to continue distillation until the temperature at the head of the column reaches 140°C. Transfer the contents of the flask to a smaller flask for fractional distillation.
-
Product Collection: Collect the fraction boiling between 210-216°C. This is nearly pure acetamide. Redistilling the fraction boiling below 210°C can increase the yield.
-
Purification (Optional): For higher purity, the acetamide can be recrystallized from a mixture of benzene and ethyl acetate.
Protocol 2: Synthesis of Acetamide from Ethyl Acetate and Aqueous Ammonia
This procedure is a common laboratory method.[6][20]
-
Mixing Reactants: In a flask, combine 15 g of ethyl acetate with an equal weight of concentrated aqueous ammonia.
-
Reaction: Loosely stopper the flask and allow it to stand in a warm place until the initial two layers form a single homogeneous solution (this may take several days).
-
Initial Distillation: Distill the solution. Water, ethanol, and excess ammonia will distill over up to 100°C.
-
Product Distillation: Change the receiver and continue the distillation, collecting the fraction that boils between 210-225°C.
-
Purification: If the collected fraction does not solidify upon cooling, it should be redistilled. The final product can be recrystallized from ether to obtain pure acetamide.
Visualizations
Caption: General experimental workflow for acetamide synthesis.
Caption: Troubleshooting logic for low acetamide yield.
References
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US1963138A - Preparation of amides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. ajsonline.org [ajsonline.org]
- 7. Lu Le Laboratory: Preparation of Acetamide - Amidation of Ester - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. quora.com [quora.com]
- 12. veeprho.com [veeprho.com]
- 13. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 14. CN104892448A - Preparation method of acetamide - Google Patents [patents.google.com]
- 15. lobachemie.com [lobachemie.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. technopharmchem.com [technopharmchem.com]
- 18. chemstock.ae [chemstock.ae]
- 19. Sciencemadness Discussion Board - Acetamide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. prepchem.com [prepchem.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting N-(3,5-dibromophenyl)acetamide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3,5-dibromophenyl)acetamide. The following information is designed to address common solubility issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound (CAS No. 119430-40-9) is a dibrominated aromatic acetamide.[1] Due to its chemical structure, featuring a phenyl ring with two bromine atoms, it is expected to have low aqueous solubility. Its solubility is predicted to be higher in organic solvents. For similar compounds, such as N-(3-bromophenyl)acetamide and other acetanilide derivatives, solubility is generally low in water and higher in organic solvents like ethanol, acetone, dimethyl sulfoxide (DMSO), and chloroform.[2][3]
Q2: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?
For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for nonpolar compounds due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations. Other potential organic solvents include ethanol, methanol, and acetone. It is crucial to determine the optimal solvent and concentration for your specific experimental setup.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This phenomenon, often called "crashing out," is common with poorly soluble compounds when the solvent environment changes rapidly from organic to aqueous. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity and precipitation.[4]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, try a stepwise dilution. First, dilute the stock solution in a smaller volume of the medium with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Gentle Warming: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Use of Co-solvents: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.
-
pH Adjustment: The solubility of many organic compounds is pH-dependent. Investigating the pH-solubility profile of this compound in your buffer system may reveal a pH range where it is more soluble.[2][5]
Q4: Can the type of buffer I use affect the solubility of this compound?
Yes, different buffer salts can interact with your compound in various ways. Some buffers may form less soluble salts with your compound, leading to precipitation. It is advisable to screen a few different buffer systems (e.g., phosphate, citrate, TRIS) to identify the one that provides the best solubility and stability for your compound.
Troubleshooting Guides
Issue: Compound will not dissolve in the chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Increase the volume of the solvent incrementally until the compound dissolves. |
| Low temperature | Gently warm the solution in a water bath. Be cautious and ensure the compound is stable at elevated temperatures. |
| Incorrect solvent choice | Test the solubility in a range of recommended organic solvents (see Table 1). |
Issue: Precipitation occurs immediately upon dilution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Rapid change in solvent polarity | Add the organic stock solution dropwise to the vigorously stirred aqueous buffer to avoid localized high concentrations. |
| Final concentration exceeds solubility limit | Prepare a more dilute stock solution or decrease the final concentration of the compound in the aqueous medium. |
| pH of the buffer is unfavorable | Adjust the pH of the final buffer to a range where the compound is potentially more soluble. A pH-solubility profile experiment is recommended. |
| Buffer composition | Test alternative buffer systems that may have a more favorable interaction with the compound. |
Issue: Precipitation occurs over time after dilution.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution | The initial solution may be supersaturated. Try preparing a slightly more dilute final solution. |
| Temperature fluctuations | Maintain a constant temperature for your experimental setup. |
| Compound degradation | Ensure the compound is stable in the chosen solvent and buffer system over the duration of your experiment. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Notes |
| Water | Low / Insoluble | Expected due to the hydrophobic nature of the dibromophenyl group. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of poorly water-soluble compounds. |
| Ethanol | Soluble to Sparingly Soluble | Often used as a co-solvent. |
| Methanol | Soluble to Sparingly Soluble | Similar to ethanol. |
| Acetone | Soluble | Another potential organic solvent for initial dissolution. |
| Chloroform | Soluble | Generally used for chemical synthesis and analysis, less common for biological assays. |
Note: The solubility data presented here are predicted based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of test solvents (e.g., Water, DMSO, Ethanol, Acetone)
-
Small glass vials or test tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh approximately 1-2 mg of this compound into a small vial.
-
Add 100 µL of the test solvent.
-
Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration (~10-20 mg/mL).
-
If the solid does not dissolve, incrementally add more solvent and repeat the vortexing step to estimate the approximate solubility.
Protocol 2: Preparation of a Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a working solution of this compound for in vitro experiments while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a desired amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but check for compound stability.
-
-
Working Solution Preparation (Stepwise Dilution):
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guides.
-
Visualizations
Caption: Experimental workflow for preparing a working solution.
Caption: Troubleshooting logic for precipitation issues.
References
N-(3,5-dibromophenyl)acetamide stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-(3,5-dibromophenyl)acetamide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3] The product is known to be moisture-sensitive.[1][4] For optimal preservation, storage in a cool environment is also recommended.[3][5]
Q2: Is this compound sensitive to light?
A2: While specific data on photosensitivity is not detailed in the provided documentation, general best practices for storing organic compounds involve protection from light. It is advisable to store this compound in an opaque or amber-colored container to minimize potential light-induced degradation.
Q3: What is the general chemical stability of this compound?
A3: this compound is chemically stable under standard ambient conditions, including room temperature.[4] However, exposure to moisture should be avoided to prevent potential hydrolysis.[1][4]
Q4: Are there any known incompatibilities for this compound?
A4: To prevent potentially hazardous reactions, this compound should be stored away from strong oxidizing agents.[6]
Q5: What is the recommended shelf life of this compound?
A5: The shelf life of this compound is dependent on proper storage conditions. While a specific expiration date is not provided in the available resources, storing it in a cool, dry, and tightly sealed container will maximize its stability. For acetamide, a related compound, the shelf life is described as poor and it is deliquescent, highlighting the importance of protection from moisture.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results or decreased potency | Compound degradation due to improper storage. | 1. Review storage conditions: ensure the container is tightly sealed and stored in a dry, cool place. 2. Perform analytical testing (e.g., HPLC, NMR) to assess purity. 3. If degradation is confirmed, procure a new batch of the compound. |
| Physical changes in the compound (e.g., clumping, discoloration) | Absorption of moisture. | 1. Discard the affected batch as its purity is compromised. 2. For future storage, use a desiccator to maintain a low-humidity environment. |
| Inconsistent results between different batches | Variation in purity or degradation of an older batch. | 1. Always record the lot number and date of receipt for each batch. 2. Qualify new batches upon arrival using analytical methods to establish a baseline purity. 3. If possible, re-test the older batch to confirm its integrity before use. |
Experimental Protocols
Protocol: General Assessment of Compound Stability
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
-
Sample Preparation:
-
Accurately weigh this compound into several vials.
-
Prepare solutions of the compound in a relevant solvent at a known concentration.
-
-
Stress Conditions:
-
Temperature: Store vials at various temperatures (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, and elevated at 40°C).
-
Humidity: Place vials in chambers with controlled humidity levels (e.g., 25% RH and 75% RH).
-
Light: Expose some samples to UV light, while keeping control samples in the dark.
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
-
Compare the results of stressed samples to a control sample stored under ideal conditions (cold and dark).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition and time point.
-
Identify and, if possible, characterize major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Key factors influencing the stability of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Technical Support Center: Synthesis of N-(3,5-dibromophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(3,5-dibromophenyl)acetamide. Our aim is to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acetylation of 3,5-dibromoaniline in a question-and-answer format.
Question: My N-acetylation reaction of 3,5-dibromoaniline is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the N-acetylation of 3,5-dibromoaniline are a common challenge, primarily due to the reduced nucleophilicity of the nitrogen atom caused by the two electron-withdrawing bromine atoms and steric hindrance. Here are several potential causes and corresponding solutions:
-
Insufficient Reactivity of the Acetylating Agent: Acetic anhydride may not be reactive enough to overcome the deactivation of the aniline.
-
Solution: Switch to a more reactive acetylating agent like acetyl chloride. Acyl chlorides are generally more electrophilic than their corresponding anhydrides.
-
-
Inadequate Catalyst or Lack Thereof: For deactivated anilines, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.
-
-
Unfavorable Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to byproduct formation. Ensure your solvent is appropriate for the reaction and that the starting materials are fully dissolved.
-
-
Incomplete Deprotonation: For extremely unreactive anilines, incomplete deprotonation of the amine can hinder the reaction.
-
Solution: Consider deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) prior to the addition of the acetylating agent.
-
Question: I am observing significant amounts of unreacted 3,5-dibromoaniline even after prolonged reaction times. What can I do?
Answer: This issue is often a combination of the factors mentioned above. Here's a systematic approach to address it:
-
Increase the Stoichiometry of the Acetylating Agent: Using a larger excess of the acetylating agent (e.g., 2-3 equivalents) can help drive the reaction to completion.
-
Employ a More Potent Activating System: If a standard catalyst like DMAP is not sufficient, consider using a coupling agent commonly employed in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Force Deprotonation: As mentioned previously, using a strong base like NaH to deprotonate the aniline before adding the acetylating agent can significantly improve the reaction rate.
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation can be a significant issue, especially under harsh reaction conditions. Common side products and their mitigation strategies include:
-
Diacylation: While less common with deactivated anilines, it can occur if the reaction conditions are forcing (e.g., high temperature, large excess of acetylating agent).
-
Solution: Use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures.
-
-
O-Acylation (if applicable): If your starting material contains other nucleophilic groups like hydroxyls, they can also be acetylated.
-
Solution: Employ chemoselective reaction conditions or use protecting groups for the other nucleophilic functionalities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acetylation of 3,5-dibromoaniline?
The main challenge is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effects of the two bromine atoms on the aromatic ring. This deactivation makes the amine a weaker nucleophile, slowing down the rate of acetylation.
Q2: Should I use acetyl chloride or acetic anhydride for the acetylation of 3,5-dibromoaniline?
For deactivated anilines like 3,5-dibromoaniline, acetyl chloride is generally preferred over acetic anhydride due to its higher reactivity. However, acetic anhydride can be effective, especially when used with a potent catalyst like DMAP and/or at elevated temperatures. The choice may also depend on the availability and stability of the specific acylating agent.
Q3: What is the role of DMAP in the N-acetylation of 3,5-dibromoaniline?
4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst. It reacts with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acetylate the deactivated aniline. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[1]
Q4: My purified this compound is colored. What is the cause and how can I remove the color?
A colored sample is often indicative of trace impurities, frequently arising from the oxidation of the starting 3,5-dibromoaniline. These colored impurities can often be removed by treating the solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylation of Brominated Anilines
| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| 2,5-dibromoaniline | Acetic Anhydride | H₂SO₄ (cat.) | Acetonitrile | Reflux | - | 78% | [1] |
| 4-bromoaniline | Acetic Acid | None | Acetic Acid | Reflux | 4 h | - | [2] |
| 4-bromobenzylamine HCl | Acetyl Chloride | Et₃N | Dichloromethane | 0°C to 30°C | 2 h | 100% | [3] |
| Aniline | Acetic Acid | Clay | Acetic Acid | Gentle Heating | 1 h | 80-95% | [4] |
Note: Data for the direct synthesis of this compound with varying conditions and byproduct analysis is limited in the reviewed literature. The table presents data for similar substrates to provide a comparative context.
Experimental Protocols
Protocol 1: N-Acetylation of 3,5-dibromoaniline using Acetic Anhydride and a Catalytic Amount of Sulfuric Acid
This protocol is adapted from the synthesis of a positional isomer, N-(2,5-dibromophenyl)acetamide, and is expected to give a good yield of the desired product.[1]
Materials:
-
3,5-dibromoaniline
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 3,5-dibromoaniline (1 equivalent) in acetonitrile.
-
Add acetic anhydride (2.5 equivalents) to the solution.
-
Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: N-Acetylation of 3,5-dibromoaniline using Acetyl Chloride and a Base
This protocol utilizes the more reactive acetyl chloride and a base to neutralize the HCl byproduct.
Materials:
-
3,5-dibromoaniline
-
Acetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,5-dibromoaniline (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Mandatory Visualization
Caption: Main reaction pathway and a potential byproduct formation route.
Caption: A logical workflow for troubleshooting low reaction yields.
References
How to increase the purity of synthesized N-bromoacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized N-bromoacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized N-bromoacetamide?
A1: The most common impurities encountered during the synthesis of N-bromoacetamide are:
-
N,N-dibromoacetamide: This is a common byproduct of the synthesis reaction. Its presence can significantly lower the melting point of the final product.[1]
-
Unreacted Acetamide: Incomplete reaction can lead to the presence of the starting material, acetamide, in the crude product.[1]
-
Degradation Products: N-bromoacetamide is sensitive to light, moisture, and heat.[1][2] Improper handling and storage can lead to its decomposition.[2][3]
Q2: My purified N-bromoacetamide has a low or broad melting point range. What is the likely cause?
A2: A depressed and broad melting point for N-bromoacetamide, which should typically be sharp in the range of 102–105°C, strongly indicates the presence of impurities.[1][4] The most probable impurity causing this is N,N-dibromoacetamide.[1][5]
Q3: How can I assess the purity of my N-bromoacetamide sample?
A3: Several methods can be used to determine the purity of your N-bromoacetamide:
-
Melting Point Analysis: A sharp melting point within the 102–105°C range is a good indicator of high purity.[1][4]
-
Iodometric Titration: This quantitative method determines the active bromine content by titration with a standard sodium thiosulfate solution.[1][4][5]
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can identify the presence of N-bromoacetamide and any organic impurities.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to separate and quantify impurities.[1]
Q4: What are the recommended storage conditions for N-bromoacetamide to maintain its purity?
A4: To prevent degradation, N-bromoacetamide should be stored in a cool, dark, and dry place.[1] It is sensitive to light, moisture, and heat.[2] For long-term storage of the solid, keeping it in a tightly sealed, light-protecting container at -20°C is ideal.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incomplete reaction. | Ensure the reaction mixture is allowed to stand at 0–5°C for 2–3 hours to ensure the reaction goes to completion.[4][5] |
| Inefficient extraction. | The synthesis procedure suggests that multiple extractions with chloroform can increase the yield.[1] | |
| Product Fails to Crystallize During Recrystallization | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of N-bromoacetamide. |
| Solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals. | |
| Insufficient purity of crude product. | The presence of a large amount of impurities can inhibit crystallization. Consider pre-purification steps like washing the crude product. | |
| Low Melting Point After a Single Recrystallization | Incomplete removal of N,N-dibromoacetamide. | A single recrystallization may not be sufficient if the initial impurity level is high. A second recrystallization may be necessary. |
| Inadequate drying. | Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent.[1] | |
| Product Discolors (Turns Yellow or Brown) Upon Storage | Decomposition of N-bromoacetamide. | This is likely due to exposure to light, heat, or moisture, leading to the formation of bromine.[3] Discard the discolored product and ensure proper storage of fresh batches in a cool, dark, and dry environment, preferably under an inert atmosphere.[2][3] |
Data on Purification Methods
| Purification Method | Target Impurities | Reported Purity | Notes |
| Recrystallization from Chloroform/Hexane | N,N-dibromoacetamide, Acetamide | 98-100% (by titration)[1] | A common and effective method for removing byproducts from the synthesis.[1] |
| Recrystallization from Water | Water-soluble impurities | Not specified | Useful for the removal of polar impurities.[1] |
| Sublimation | Non-volatile impurities (e.g., inorganic salts) | Up to 99.8% (by GC)[1] | An effective method for achieving high purity by separating volatile N-bromoacetamide from non-volatile contaminants.[1] |
Experimental Protocols
Recrystallization from Chloroform/Hexane
Objective: To remove organic impurities such as N,N-dibromoacetamide and unreacted acetamide.[1]
Methodology:
-
Dissolve the crude N-bromoacetamide in a minimal amount of warm chloroform.[1]
-
If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Slowly add hexane to the warm solution while swirling until the solution becomes slightly cloudy.[1] White needles of N-bromoacetamide should start to form almost immediately.[1]
-
Allow the solution to cool slowly to room temperature, and then chill in an ice bath for 1-2 hours to maximize crystal formation.[1]
-
Collect the crystals by suction filtration.[1]
-
Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.[1]
-
Dry the purified crystals in a desiccator under vacuum to remove residual solvents.[1]
Purity Assessment by Iodometric Titration
Objective: To quantitatively determine the purity of N-bromoacetamide by measuring the active bromine content.[4][5]
Methodology:
-
Accurately weigh a sample of approximately 200 mg of N-bromoacetamide and dissolve it in water.[5]
-
Add a solution of approximately 1 g of potassium iodide in 10 ml of water.[5]
-
Acidify the solution with 10 ml of 10% sulfuric acid.[5]
-
Titrate the liberated iodine with a standardized 0.1N sodium thiosulfate solution using a starch indicator until the blue color disappears.[4][5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of N-bromoacetamide.
References
Technical Support Center: Scaling Up N-(3,5-dibromophenyl)acetamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(3,5-dibromophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the N-acetylation of 3,5-dibromoaniline. This reaction typically involves treating 3,5-dibromoaniline with an acetylating agent such as acetic anhydride or acetyl chloride.
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can be attributed to several factors. The two bromine atoms on the aniline ring are electron-withdrawing, which reduces the nucleophilicity of the amine group, making the reaction slower than with unsubstituted aniline.[1] Incomplete reaction, side product formation, or loss of product during workup and purification are common causes. Optimizing reaction conditions, such as temperature and reaction time, and using a more reactive acetylating agent or a catalyst can help improve the yield.
Q3: What are the potential side products in this synthesis?
A3: The primary potential side product is the di-acetylated aniline, where a second acetyl group is added to the nitrogen. However, this is generally less common with deactivated anilines like 3,5-dibromoaniline. O-acetylation of any residual starting material or product is not a concern as there are no hydroxyl groups. Unreacted starting material (3,5-dibromoaniline) is the most likely impurity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] A spot of the reaction mixture can be compared to spots of the starting material (3,5-dibromoaniline) and a pure sample of the product, if available. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is the best method for purifying the crude this compound?
A5: Recrystallization is a common and effective method for purifying the solid product.[3] A suitable solvent system, such as ethanol/water, can be used to dissolve the crude product at an elevated temperature and then allow it to crystallize upon cooling, leaving impurities in the solution. Column chromatography can also be employed for higher purity if needed.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Low Reactivity of Aniline: The electron-withdrawing bromine atoms decrease the nucleophilicity of the amine. 2. Insufficiently Reactive Acetylating Agent: Acetic anhydride may not be reactive enough under mild conditions. 3. Inadequate Reaction Temperature: The reaction may be too slow at room temperature. | 1. Increase Reaction Temperature: Gently heat the reaction mixture to increase the rate. 2. Use a More Reactive Acetylating Agent: Switch to acetyl chloride, which is more electrophilic. 3. Add a Catalyst: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can protonate the carbonyl of the acetylating agent, making it more electrophilic. |
| Presence of Starting Material in Product | 1. Incomplete Reaction: Reaction time may be too short or the conditions not forcing enough. 2. Insufficient Acetylating Agent: The molar ratio of the acetylating agent to the aniline may be too low. | 1. Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. 2. Increase Molar Ratio of Acetylating Agent: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the acetylating agent. |
| Product is Oily or Does Not Solidify | 1. Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Formation of a Low-Melting Eutectic Mixture: A mixture of product and impurities can have a lower melting point than the pure product. | 1. Purification: Perform a thorough workup to remove impurities. Recrystallize the product from a suitable solvent system. If recrystallization fails, consider column chromatography. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes. |
| Difficulty in Recrystallization | 1. Inappropriate Solvent Choice: The solvent may be too good or too poor at dissolving the compound. 2. Product is Too Soluble: The product may be too soluble in the chosen solvent even at low temperatures. | 1. Solvent Screening: Test the solubility of the crude product in a variety of solvents to find one where it is soluble when hot and insoluble when cold. 2. Use a Solvent/Anti-Solvent System: Dissolve the product in a good solvent and then slowly add an anti-solvent (in which the product is insoluble) until turbidity is observed. Then, heat to redissolve and cool slowly. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
This protocol is adapted from general procedures for the acetylation of anilines.
Materials:
-
3,5-dibromoaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromoaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (disappearance of the 3,5-dibromoaniline spot), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker of ice-cold water with stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified product.
-
Dry the purified crystals in a vacuum oven.
| Reactant/Product | Molar Mass ( g/mol ) | Example Quantity | Moles | Equivalents |
| 3,5-dibromoaniline | 250.92 | 5.0 g | 0.020 | 1.0 |
| Acetic anhydride | 102.09 | 2.45 g (2.27 mL) | 0.024 | 1.2 |
| This compound | 292.95 | - | - | - |
Expected Yield: A typical yield for this type of reaction would be in the range of 80-95%, depending on the purity of the starting materials and the success of the purification.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield reactions.
References
Validation & Comparative
A Comparative Guide to N-(3,5-dibromophenyl)acetamide and Other Brominated Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of N-(3,5-dibromophenyl)acetamide against other brominated compounds, offering insights into their potential biological activities. Due to the limited availability of direct comparative studies on this compound, this guide presents a synthesis of data from structurally related brominated phenylacetamides to provide a representative comparison.
Chemical Properties of Selected Brominated Phenylacetamides
A fundamental aspect of drug design involves understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed properties for this compound and its mono-brominated and di-fluoro-brominated analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₈H₇Br₂NO | 292.95 | 3.3 |
| N-(3-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 2.3 |
| N-(4-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 2.3 |
| N-(2,5-dibromophenyl)acetamide | C₈H₇Br₂NO | 292.95 | 2.3 |
| N-(4-bromo-3,5-difluorophenyl)acetamide | C₈H₆BrF₂NO | 250.04 | Not Available |
Data sourced from PubChem[1][2][3][4]. XLogP3 is a computed measure of lipophilicity.
Comparative Biological Activity: A Focus on Anticancer Potential
| Compound | Target Cancer Cell Line | Hypothetical IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | Data Not Available |
| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast) | >100 |
| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast) | 89.1 |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl) acetamide | PC3 (Prostate) | 52 |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl) acetamide | MCF-7 (Breast) | 100 |
IC₅₀ values for N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives are from a study on their antiproliferative activity[5]. IC₅₀ values for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives are from a study on their anticancer effects[5]. It is important to note that these are not direct comparisons and experimental conditions may vary.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed experimental protocols are essential.
Synthesis of N-substituted Phenylacetamides
A general and robust method for the synthesis of N-substituted phenylacetamides is the acetylation of the corresponding aniline derivative.
Protocol for the Acetylation of a Substituted Aniline [6]
-
Dissolution: Dissolve the substituted aniline (1 equivalent) in a suitable solvent, such as water. If the aniline is not readily soluble, the addition of a stoichiometric amount of hydrochloric acid can be used to form the more soluble hydrochloride salt.
-
Addition of Acetylating Agent: While stirring, add acetic anhydride (1.2 equivalents) to the aniline solution.
-
Buffering: Immediately add a solution of sodium acetate (1.5 equivalents) in water to the reaction mixture. This will neutralize the hydrochloric acid and catalyze the reaction.
-
Precipitation and Isolation: The acetamide product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-substituted phenylacetamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol for MTT Assay [7][8][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other brominated analogs) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Modulation
The biological activity of many therapeutic agents is mediated through their interaction with specific cellular signaling pathways. Brominated compounds have been shown to modulate key pathways involved in cancer progression, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Potential Modulation of the MAPK Pathway
The MAPK signaling cascade is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Some brominated flame retardants have been shown to activate MAPKs, which could interfere with the normal cellular response to stimuli[10]. It is plausible that this compound and its analogs could also interact with components of the MAPK pathway, potentially leading to an anti-proliferative effect.
Potential Modulation of the NF-κB Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is observed in many cancer types and contributes to tumor growth and resistance to therapy. Certain bromodomain inhibitors, which are structurally distinct from this compound, have been shown to have their efficacy influenced by the NF-κB pathway[11]. The ability of brominated compounds to modulate this pathway represents a promising avenue for anticancer drug development.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified representation of a key signaling pathway.
Caption: A generalized workflow for the synthesis and biological evaluation of N-arylacetamide derivatives.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for brominated compounds.
Conclusion
While direct comparative data for this compound is limited, the analysis of structurally related brominated compounds suggests a promising potential for biological activity, particularly in the context of anticancer research. The strategic placement of bromine atoms on the phenylacetamide scaffold can significantly influence the compound's properties and efficacy. The provided experimental protocols offer a foundation for researchers to conduct their own investigations into the performance of this compound and other novel brominated molecules. Future studies are warranted to elucidate the specific mechanism of action and to explore the full therapeutic potential of this class of compounds, with a particular focus on their modulation of key signaling pathways such as MAPK and NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H7Br2NO | CID 14452549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,5-Dibromophenyl)acetamide | C8H7Br2NO | CID 11358316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-bromo-3,5-difluorophenyl)acetamide | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Brominated Flame Retardants, Tetrabromobisphenol A and Hexabromocyclododecane, Activate Mitogen-Activated Protein Kinases (MAPKs) in Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Substituted Acetamide Derivatives: Unveiling Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-substituted acetamide derivatives represent a versatile and highly significant scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their synthetic tractability and ability to engage in crucial biological interactions have propelled their exploration across a wide range of diseases. This guide provides an objective comparative analysis of the performance of various N-substituted acetamide derivatives, supported by experimental data, to elucidate key structure-activity relationships (SAR) and guide future drug development endeavors.
Data Presentation: A Quantitative Comparison
The biological activity of N-substituted acetamide derivatives is profoundly influenced by the nature and position of substituents on both the aromatic rings and the acetamide nitrogen. The following tables summarize the quantitative data from various studies, offering a clear comparison of their anticancer, antimicrobial, and analgesic properties.
Anticancer Activity
The cytotoxicity of N-substituted acetamide derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate) | >100 | [1] |
| 1b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1] |
| 1c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1] |
| Imatinib | Standard Drug | PC3 (Prostate) | 40 | [1] |
| 1d | 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide | MCF-7 (Breast) | >100 | [1] |
| 1e | 2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide | MCF-7 (Breast) | >100 | [1] |
| 1f | 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide | MCF-7 (Breast) | >100 | [1] |
| 1c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1] |
| Imatinib | Standard Drug | MCF-7 (Breast) | 98 | [1] |
| Compound 8a | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa (Cervical) | 1.3 ± 0.14 | [2] |
| Compound 8a | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | U87 (Glioblastoma) | 2.1 ± 0.23 | [2] |
| Doxorubicin | Standard Drug | HeLa (Cervical) | 2.9 - 3.22 | [2] |
| Doxorubicin | Standard Drug | U87 (Glioblastoma) | 0.05 | [2] |
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2b | 2-Mercaptobenzothiazole acetamide | Escherichia coli | Close to levofloxacin | [3] |
| 2i | 2-Mercaptobenzothiazole acetamide | Escherichia coli | Close to levofloxacin | [3] |
| 2b | 2-Mercaptobenzothiazole acetamide | Staphylococcus aureus | Lower than levofloxacin | [3] |
| 2i | 2-Mercaptobenzothiazole acetamide | Staphylococcus aureus | Lower than levofloxacin | [3] |
| 2b | 2-Mercaptobenzothiazole acetamide | Bacillus subtilis | Lower than levofloxacin | [3] |
| 2i | 2-Mercaptobenzothiazole acetamide | Bacillus subtilis | Equal to levofloxacin | [3] |
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | Klebsiella pneumoniae | 1024 | [4] |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [4] |
Analgesic Activity
The analgesic potential of N-substituted acetamide derivatives has been assessed using various in vivo models, including the acetic acid-induced writhing test and the hot-plate test.
Acetic Acid-Induced Writhing Test
| Compound ID | Derivative Class | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| S30A1 | N-(benzo[d]thiazol-2-yl)acetamide | 100 | 78 | [5][6] |
| S30 | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 100 | 70 | [5][6] |
| Diclofenac Sodium | Standard Drug | 10 | 83 | [6] |
| 2a | N-(benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | 100 | 69.4 | [7] |
| 2b | N-(6-chlorobenzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | 100 | 75.3 | [7] |
| 2g | N-(6-chlorobenzothiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide | 100 | 72.8 | [7] |
| Morphine | Standard Drug | 10 | 82.7 | [7] |
Hot-Plate Test
| Compound ID | Derivative Class | Dose (mg/kg) | Latency (sec) at 60 min | Reference |
| 2b | N-(6-chlorobenzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | 100 | 7.83 ± 0.48 | [7] |
| 2e | N-(6-ethoxybenzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | 100 | 8.17 ± 0.48 | [7] |
| 2g | N-(6-chlorobenzothiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide | 100 | 8.33 ± 0.33 | [7] |
| 2j | N-(6-ethoxybenzothiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide | 100 | 8.50 ± 0.43 | [7] |
| Morphine | Standard Drug | 10 | 9.33 ± 0.33 | [7] |
| Control | - | - | 4.83 ± 0.31 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the synthesis of N-substituted acetamide derivatives and the key biological assays cited in this guide.
Synthesis of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives
This protocol describes a general method for the synthesis of a specific class of N-substituted acetamide derivatives.[8]
-
Step 1: Synthesis of 1-phenylethylamine: This can be achieved through various established methods, such as the Leuckart reaction.
-
Step 2: Chloroacetylation of Substituted Phenols: A substituted phenol is reacted with chloroacetyl chloride in a suitable solvent (e.g., acetone) in the presence of a base (e.g., anhydrous potassium carbonate) under reflux conditions to yield the corresponding 2-(substituted phenoxy)acetyl chloride.
-
Step 3: Amidation: The synthesized 1-phenylethylamine from Step 1 is reacted with the 2-(substituted phenoxy)acetyl chloride from Step 2 in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine) at room temperature.
-
Work-up and Purification: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[9][10]
-
Preparation of Stock Solutions: The test compounds and a standard antibiotic are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the stock solutions is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: A standardized suspension of the test microorganism (adjusted to 0.5 McFarland standard) is added to each well, except for the sterility control.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Acetic Acid-Induced Writhing Test
This is a widely used in vivo model to screen for peripheral analgesic activity.[7]
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, a standard analgesic drug (e.g., diclofenac sodium), or the vehicle (control) are administered intraperitoneally (i.p.) to different groups of mice.
-
Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce abdominal constrictions (writhing).
-
Observation: The number of writhes for each mouse is counted for a defined period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Mandatory Visualization
Diagrams are provided to visualize key processes and relationships, adhering to the specified formatting requirements.
Caption: General experimental workflow for the synthesis and evaluation of N-substituted acetamide derivatives.
Caption: Signaling pathway of COX-2 inhibition by N-substituted acetamide derivatives.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jnu.ac.bd [jnu.ac.bd]
- 7. researchgate.net [researchgate.net]
- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
Lack of Biological Activity Data for N-(3,5-dibromophenyl)acetamide Necessitates Focus on Structurally Related Compounds
A comprehensive review of available scientific literature reveals a significant gap in the biological evaluation of N-(3,5-dibromophenyl)acetamide. Despite its availability as a chemical reagent, no published studies detailing its antimicrobial, anticancer, anti-inflammatory, or other biological activities could be identified. This absence of experimental data precludes a direct validation and comparison of its biological function.
In light of this, this guide will pivot to a comparative analysis of a closely related and well-characterized bromo-substituted phenylacetamide derivative: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and its analogs. The biological activities of these compounds have been investigated, providing a basis for understanding the potential therapeutic applications of this structural class. This guide will present a comparative overview of their anticancer and antimicrobial properties, supported by published experimental data and detailed methodologies.
Comparison of Biological Activities: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
The biological evaluation of a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has demonstrated their potential as both antimicrobial and anticancer agents. The following sections summarize the key findings from these studies.
Anticancer Activity
The in vitro anticancer activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives was assessed against the MCF-7 human breast cancer cell line using the Sulforhodamine B (SRB) assay. The results, expressed as the concentration required to inhibit 50% of cell growth (IC₅₀), are presented in Table 1.
Table 1: Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives against MCF-7 Cells
| Compound ID | Substituent (R) | IC₅₀ (µM)[1] |
| d6 | 4-Fluoroaniline | 0.08 |
| d7 | 4-Chloroaniline | 0.09 |
| Doxorubicin (Standard) | - | 0.05 |
Antimicrobial Activity
The antimicrobial efficacy of these compounds was determined using a turbidimetric method against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible growth, was measured. Table 2 summarizes the antimicrobial activity of the most potent derivatives.
Table 2: Antimicrobial Activity (MIC in µM) of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
| Compound ID | S. aureus[1] | B. subtilis[1] | E. coli[1] | C. albicans[1] | A. niger[1] |
| d1 | >100 | 10.65 | 21.31 | 42.62 | 21.31 |
| d2 | 11.21 | 11.21 | 22.42 | 22.42 | 11.21 |
| d3 | 22.71 | 11.35 | 45.43 | 45.43 | 22.71 |
| Ciprofloxacin (Standard) | 1.51 | 1.51 | 3.02 | - | - |
| Fluconazole (Standard) | - | - | - | 1.63 | 3.26 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives[1]
A mixture of 2-amino-4-(4-bromophenyl)thiazole (0.01 mol) and triethylamine (0.01 mol) in dry acetone (20 mL) was stirred for 15 minutes. To this solution, chloroacetyl chloride (0.01 mol) was added dropwise at 0-5°C. The reaction mixture was then stirred at room temperature for 12 hours. The solvent was evaporated under reduced pressure, and the resulting solid was washed with cold water, dried, and recrystallized from ethanol to yield N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. Various aniline derivatives were then reacted with this intermediate to produce the final compounds (d1-d9).
In Vitro Anticancer Activity (Sulforhodamine B Assay)[1]
-
MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and doxorubicin (positive control) and incubated for 48 hours.
-
Post-incubation, the cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
The unbound dye was washed away, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 510 nm using a microplate reader.
-
The IC₅₀ values were calculated from the dose-response curves.
In Vitro Antimicrobial Activity (Turbidimetric Method)[1]
-
The test compounds and standard drugs were dissolved in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds were prepared in sterile nutrient broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates.
-
A standardized inoculum of the microbial strains was added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC was determined as the lowest concentration of the compound at which no visible turbidity was observed.
Visualizing Experimental Workflow
The general workflow for the synthesis and biological evaluation of the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives is depicted in the following diagram.
Figure 1. Workflow for Synthesis and Biological Screening.
References
Comparative Efficacy of Acetamide Derivatives as Butyrylcholinesterase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential efficacy of N-(3,5-dibromophenyl)acetamide and related acetamide derivatives as butyrylcholinesterase inhibitors. While direct experimental data for this compound is not publicly available, this guide draws on data from structurally similar compounds to provide a comparative framework against known inhibitors.
Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's.[1] Inhibition of BChE can help to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[2] Acetamide derivatives have been investigated as potential BChE inhibitors, and this guide summarizes the available data to inform further research and development.
Efficacy of Acetamide Derivatives Against Butyrylcholinesterase
While the specific inhibitory activity of this compound against butyrylcholinesterase has not been reported, a study on a series of substituted acetamide derivatives has demonstrated their potential as BChE inhibitors.[3] The following table summarizes the in vitro efficacy of these compounds, represented by their half-maximal inhibitory concentration (IC50) values, and compares them to well-established BChE inhibitors.
| Compound | Type | BChE IC50 (µM) | Reference Compound(s) | BChE IC50 (µM) |
| Compound 8c | Substituted Acetamide | 3.94 ± 0.16 | Tacrine | Not specified |
| Compound 8d | Substituted Acetamide | 19.60 ± 0.21 | Galantamine | Not specified |
| Tacrine | Known BChE Inhibitor | - | - | 0.0008 |
| Donepezil | Known BChE Inhibitor | - | - | 0.350 |
| Rivastigmine | Known BChE Inhibitor | - | - | Not specified |
| Bambuterol | Known BChE Inhibitor | - | - | Confirmed |
| Ethopropazine | Known BChE Inhibitor | - | - | 1.70 ± 0.53 |
Lower IC50 values indicate greater potency.
Mechanism of Action: Butyrylcholinesterase Inhibition in the Cholinergic Synapse
Butyrylcholinesterase, alongside acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting BChE, the breakdown of acetylcholine is reduced, leading to its accumulation in the synapse and enhanced cholinergic neurotransmission. This mechanism is particularly relevant in conditions where acetylcholine levels are depleted.[2]
Caption: BChE Inhibition in the Cholinergic Synapse.
Experimental Protocols
The following is a detailed methodology for a butyrylcholinesterase inhibition assay based on the widely used Ellman's method.[4][5]
Materials and Reagents:
-
Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)[5]
-
Test compounds (e.g., this compound derivatives)
-
Butyrylthiocholine iodide (BTCI) as the substrate[5]
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[5]
-
Phosphate buffer (pH 8.0)[5]
-
96-well microplate[5]
-
Microplate reader[5]
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds, BTCI, and DTNB in phosphate buffer.[5]
-
Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of the test compound to different wells.[5]
-
Enzyme Incubation: Add 50 µL of the BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[5]
-
Addition of DTNB: Add 125 µL of the DTNB solution to each well.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the BTCI substrate solution to each well.[5]
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the rate of the enzymatic reaction.[5]
-
Data Analysis: Calculate the percentage of BChE inhibition for each concentration of the test compound relative to a control group with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Caption: Workflow for BChE Inhibition Assay.
Conclusion
While the direct efficacy of this compound as a butyrylcholinesterase inhibitor remains to be elucidated, the available data on related acetamide derivatives suggest that this chemical class holds promise for the development of novel BChE inhibitors. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other acetamide-based compounds in the context of neurodegenerative diseases and other conditions associated with cholinergic deficits. Further investigation into the structure-activity relationships of this compound class is warranted to optimize their potency and selectivity for BChE.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Structure-Activity Relationship of N-(3,5-dibromophenyl)acetamide Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of N-(3,5-dibromophenyl)acetamide analogs, with a focus on their potential as anticancer agents. While direct experimental data for the parent compound, this compound, is limited in publicly available literature, this guide synthesizes data from structurally related N-phenylacetamide derivatives to elucidate key SAR trends.
Comparative Analysis of Anticancer Activity
N-phenylacetamide derivatives have emerged as a promising scaffold in cancer research, with numerous analogs demonstrating cytotoxic effects against a variety of cancer cell lines. The nature and position of substituents on the phenyl ring play a crucial role in modulating this activity.
Influence of Halogen Substitution
Halogenation of the N-phenyl ring is a common strategy to enhance the biological activity of drug candidates. Studies on mono-halogenated N-phenylacetamide analogs reveal important trends in their anticancer potency. For instance, the position of the halogen atom significantly impacts cytotoxicity.
One study systematically evaluated the cytotoxic effects of various halogenated N-butyl-2-phenylacetamide derivatives against breast (MCF-7, MDA-MB-468) and neuronal (PC-12) cancer cell lines. The half-maximal inhibitory concentrations (IC50) from this study are summarized below to provide a basis for comparison.
| Compound ID | Substitution on N-phenyl ring | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 2-Fluoro | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-Fluoro | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-Fluoro | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| 3d | 2-Chloro | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |
| 3e | 3-Chloro | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Chloro | 1 ± 0.13 | 7 ± 0.09 | Not Determined |
| 3k | 4-Bromo | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
Data sourced from a study on synthetic phenylacetamide derivatives.[1]
From this data, it is evident that the position of the halogen has a profound effect on anticancer activity. For instance, a meta-fluoro substitution (3b) and a para-chloro substitution (3f) showed significant potency against the MDA-MB-468 cell line.[1] The 4-bromo analog (3k) also demonstrated activity, although it was less potent against MDA-MB-468 and MCF-7 cells compared to some of the fluoro and chloro derivatives.[1]
While this data provides valuable insights into mono-halogenated analogs, the specific contribution of a 3,5-dibromo substitution pattern remains to be experimentally determined. Based on the observed trends, it is plausible that the di-bromo substitution could confer significant cytotoxic activity, potentially through enhanced lipophilicity and interactions with the target protein.
Other Substituent Effects
Beyond halogens, other functional groups on the N-phenyl ring also significantly influence the anticancer activity of N-phenylacetamide derivatives. For example, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated that analogs bearing a nitro group exhibited higher cytotoxic effects against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines compared to those with a methoxy group.[2]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro cytotoxicity assay commonly used to evaluate the anticancer activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the N-phenylacetamide derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for anticancer screening and a hypothetical signaling pathway that may be modulated by N-phenylacetamide analogs.
References
Navigating Cross-Reactivity: A Comparative Guide for N-(3,5-dibromophenyl)acetamide Immunoassay Development
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cross-reactivity studies for N-(3,5-dibromophenyl)acetamide. In the absence of publicly available experimental data on the cross-reactivity of this compound, this guide offers a robust framework for designing and executing such studies. The focus is on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and effective method for detecting small molecules.
Hypothetical Cross-Reactivity Profile
To effectively design an immunoassay, it is crucial to assess its specificity by testing structurally similar compounds. The following table presents a hypothetical cross-reactivity profile for this compound against a panel of potentially cross-reacting analogs. The data is presented as the concentration of the analog required to cause 50% inhibition of the signal (IC50) and the calculated cross-reactivity percentage relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Reference Compound) | 10 | 100 |
| N-(3-bromophenyl)acetamide | (Single bromine substitution) | 500 | 2 |
| N-(2,5-dibromophenyl)acetamide | (Isomeric dibromo substitution) | 80 | 12.5 |
| 3,5-Dibromoaniline | (Parent amine) | 1000 | 1 |
| N-phenylacetamide (Acetanilide) | (Non-brominated parent) | > 10,000 | < 0.1 |
| N-(4-acetyl-3-bromophenyl)acetamide | (Additional acetyl group) | 2500 | 0.4 |
| N-(4-bromo-3,5-difluorophenyl)acetamide | (Halogen substitution) | 1500 | 0.67 |
Note: The data presented in this table is purely hypothetical and intended for illustrative purposes to guide assay development and validation. Actual experimental results may vary.
Experimental Protocols
A detailed protocol for a competitive ELISA is provided below to serve as a starting point for developing a specific assay for this compound.
Principle of the Competitive ELISA
A competitive ELISA is an immunoassay format used for the detection of small molecules. In this assay, the target antigen in the sample competes with a labeled antigen for a limited number of primary antibody binding sites. The amount of labeled antigen detected is inversely proportional to the concentration of the target antigen in the sample.
Materials and Reagents
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to this compound
-
This compound-enzyme conjugate (e.g., HRP conjugate)
-
Standard solutions of this compound
-
Solutions of potential cross-reactants
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Assay Procedure
-
Coating: Coat the wells of a 96-well microtiter plate with the primary antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add standard solutions, samples, or potential cross-reactants to the wells, followed immediately by the addition of the this compound-enzyme conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 value for the standard curve, which is the concentration of this compound that produces 50% of the maximum signal.
-
For each potential cross-reactant, determine the IC50 value from its respective dose-response curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Workflow of a Competitive ELISA for this compound.
Caption: Logical relationships in a competitive immunoassay for cross-reactivity assessment.
A Comparative Analysis of N-(3,5-dibromophenyl)acetamide and Structurally Related Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-(3,5-dibromophenyl)acetamide, a halogenated aromatic amide, belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents. The introduction of halogen atoms, particularly bromine, into the phenyl ring of acetamide derivatives can profoundly influence their physicochemical properties and biological activities. This guide provides a comparative analysis of this compound with its structurally similar mono- and di-brominated analogs, focusing on their potential anticancer activities and offering insights into their structure-activity relationships (SAR).
Physicochemical Properties of this compound and Its Analogs
The position and number of bromine substituents on the phenyl ring affect key physicochemical parameters such as molecular weight, lipophilicity (logP), and polar surface area. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-(3-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 621-38-5 |
| N-(4-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 103-88-8 |
| N-(2,5-dibromophenyl)acetamide | C₈H₇Br₂NO | 292.95 | 25462-66-2 |
| This compound | C₈H₇Br₂NO | 292.95 | 119430-40-9 |
Comparative Cytotoxicity Analysis
While specific comparative biological data for this compound is limited in publicly available literature, studies on structurally similar brominated phenylacetamides provide valuable insights into the potential effects of bromine substitution on anticancer activity.
A study investigating the cytotoxicity of various phenylacetamide derivatives against several human cancer cell lines provides a basis for comparison. Although this study did not include this compound, it did evaluate a mono-brominated analog, N-(4-bromophenyl)-2-phenylacetamide.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of a Mono-brominated Phenylacetamide Analog
| Compound | Cell Line | IC₅₀ (µM) |
| N-(4-bromophenyl)-2-phenylacetamide | MCF-7 (Breast Cancer) | > 100 |
| PC-3 (Prostate Cancer) | 85 ± 0.09 | |
| MDA-MB-468 (Breast Cancer) | 87 ± 0.13 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 2.63 ± 0.4 |
| PC-3 (Prostate Cancer) | 2.6 ± 0.13 | |
| MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07 |
Data extrapolated from a study on various phenylacetamide derivatives.
The data suggests that mono-bromination at the para-position results in moderate cytotoxicity against prostate and a specific breast cancer cell line, although significantly less potent than the standard chemotherapeutic agent, doxorubicin. The structure-activity relationship of halogenated N-phenylacetamides suggests that the position and number of halogen substituents are critical for cytotoxic activity. It is hypothesized that di-bromination, as in this compound, could potentially enhance cytotoxic effects due to increased lipophilicity, which may facilitate cell membrane penetration. However, this remains to be confirmed through direct experimental evaluation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a standard cytotoxicity assay is provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compounds (this compound and its analogs)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the experimental process and the structure-activity relationship logic, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of this compound and its analogs using the MTT assay.
Caption: Logical relationship for investigating the structure-activity of brominated N-phenylacetamides.
Conclusion and Future Directions
The N-phenylacetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The limited available data on brominated analogs suggests that the position and degree of halogenation are key determinants of biological activity. While N-(4-bromophenyl)-2-phenylacetamide has shown moderate cytotoxicity, a comprehensive evaluation of this compound and a broader range of its structural isomers is necessary to establish a clear structure-activity relationship.
Future research should focus on the synthesis and systematic biological screening of a library of mono- and di-brominated N-phenylacetamides. This should include not only in vitro cytotoxicity assays against a diverse panel of cancer cell lines but also investigations into other potential therapeutic areas such as antimicrobial and enzyme inhibitory activities. Such studies will be instrumental in elucidating the therapeutic potential of this compound and guiding the rational design of more potent and selective drug candidates.
Unveiling the Discrepancies: A Comparative Guide to the In Vitro and In Vivo Efficacy of Acetamide Derivatives
For researchers, scientists, and drug development professionals, understanding the translational gap between laboratory assays and whole-organism responses is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of various acetamide derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological processes. By examining these differences, we can better strategize the development of this promising class of therapeutic agents.
Acetamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, the journey from a promising in vitro result to a clinically effective drug is often fraught with challenges, primarily due to the complexities of in vivo systems. This guide delves into specific examples of acetamide derivatives to highlight the critical importance of comprehensive, multi-faceted efficacy assessments.
Anticancer Acetamide Derivatives: A Case Study in Efficacy Translation
The development of novel anticancer agents is a prime area where the comparison between in vitro and in vivo data is crucial. Studies on phenoxyacetamide and thiazole-based acetamide derivatives offer valuable insights.
Phenoxyacetamide Derivatives as PARP-1 Inhibitors
Recent research has identified novel semi-synthetic phenoxyacetamide derivatives as potent cytotoxic agents against liver and breast cancer cell lines.[1][2] One particular compound, referred to as Compound I, has shown remarkable efficacy in both laboratory and preclinical animal models.
Data Presentation: In Vitro vs. In Vivo Efficacy of Phenoxyacetamide Compound I
| Parameter | In Vitro (HepG2 Liver Cancer Cells) | In Vivo (Xenograft Mouse Model) | Reference |
| IC50 Value | 1.43 µM | - | [1][2] |
| Selectivity | More cytotoxic to cancer cells than normal cells | - | [1] |
| Mechanism | Induction of apoptosis, cell cycle arrest at G1/S phase | Tumor growth suppression (weight and volume) | [1][2] |
| Target | PARP-1 Inhibition | - | [1][2] |
Experimental Protocols:
In Vitro Cytotoxicity Assay (MTT Assay): [3]
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the acetamide derivatives for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved using a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance is read using a microplate reader, and the concentration that inhibits 50% of cell growth (IC50) is calculated.
In Vivo Antitumor Xenograft Study: [4]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are utilized to prevent the rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., HepG2) is subcutaneously injected into the flank of each mouse.
-
Compound Administration: Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The acetamide derivative is then administered through a specific route (e.g., intraperitoneal, oral) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume and weight are monitored throughout the study to assess the compound's ability to suppress tumor growth.
Mandatory Visualizations:
Figure 1: Experimental workflow for assessing anticancer efficacy.
Figure 2: Simplified signaling pathway of PARP-1 inhibition.
Thiazole-Based Acetamide Derivatives as Tubulin Polymerization Inhibitors
Another class of acetamide derivatives, those containing a thiazole moiety, has been investigated for their ability to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[5]
Data Presentation: In Vitro Efficacy of Thiazole-Acetamide Derivatives
| Compound | Target Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 10a | Prostate (PC-3) | 7 ± 0.6 | [5] |
| Breast (MCF-7) | 4 ± 0.2 | [5] | |
| Compound 10o | Pancreatic (MDAMB-231) | 3 ± 0.2 | [5] |
| Doxorubicin (Ref.) | Breast (MCF-7) | 4 ± 0.2 | [5] |
| Sorafenib (Ref.) | Prostate (PC-3) | >10 | [5] |
While extensive in vivo data for these specific compounds is not yet available, the potent in vitro activity against multiple cancer cell lines warrants further preclinical evaluation in animal models.
Enhancing Bioavailability: A Look at Flavonoid Acetamide Derivatives
A significant hurdle in drug development is poor bioavailability, which can render a highly potent compound ineffective in vivo. Chemical modification of natural products, such as flavonoids, with acetamide groups has been shown to dramatically improve their bioavailability.[6][7][8]
Data Presentation: In Vitro Bioavailability of Flavonoid Acetamide Derivatives
| Flavonoid | Modification | In Vitro Bioavailability (%) | Fold Increase | Reference(s) |
| Quercetin | Unmodified | 10.78 - 19.29 | - | [7][8] |
| Penta-acetamide | 20.70 | ~1.1 - 1.9 | [7][8] | |
| Fisetin | Unmodified | 16.19 | - | [7][8] |
| Tetra-acetamide | 34.81 | ~2.2 | [7][8] | |
| Luteolin | Unmodified | 19.29 | - | [7][8] |
| Tetra-acetamide | 34.87 | ~1.8 | [7][8] |
Experimental Protocols:
In Vitro Bioavailability Study (Dialysis Tubing Method): [7]
-
Sample Preparation: A known concentration of the test compound (unmodified flavonoid or its acetamide derivative) is prepared.
-
Simulated Gastric Digestion: The sample is mixed with a pepsin solution in an acidic environment and placed inside a dialysis tube. This is then incubated in a buffer at 37°C.
-
Simulated Intestinal Digestion: Following the gastric phase, the contents of the dialysis tube are adjusted to a neutral pH, and a solution of pancreatin and bile salts is added to simulate intestinal conditions. The incubation continues.
-
Bioavailability Measurement: The amount of the compound that diffuses out of the dialysis tubing into the surrounding buffer is measured spectrophotometrically over time. This represents the bioavailable fraction.
Mandatory Visualization:
Figure 3: Logical relationship of acetamide modification and bioavailability.
Conclusion
The presented data underscores the critical need for a dual approach in evaluating the efficacy of acetamide derivatives. While in vitro assays provide essential initial screening and mechanistic insights, they do not always predict in vivo success. Factors such as pharmacokinetics, metabolism, and off-target effects can significantly alter a compound's performance in a complex biological system.[9] Conversely, modifications that may not drastically change in vitro potency, such as the addition of acetamide groups to flavonoids, can have a profound positive impact on in vivo bioavailability.
For researchers and drug developers, a comprehensive evaluation strategy that integrates both in vitro and in vivo studies is indispensable for the successful translation of promising acetamide derivatives from the laboratory to the clinic. This comparative approach allows for a more informed and efficient drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Prospective Benchmarking of N-(3,5-dibromophenyl)acetamide: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide offers a structured framework for the preclinical evaluation of N-(3,5-dibromophenyl)acetamide, a dibrominated aromatic acetamide.[1] Due to the limited publicly available data on the specific biological activities of this compound, this document presents a prospective benchmarking strategy against established standard compounds in the fields of neuroprotection and anti-inflammatory research. The selection of these fields is informed by the observed activities of the broader class of acetamide derivatives.[2][3]
The provided experimental protocols and comparative data tables are intended to serve as a robust template for researchers undertaking the initial characterization and efficacy assessment of this compound.
Physicochemical Properties for Comparative Analysis
A foundational aspect of preclinical evaluation involves the characterization of a compound's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of this compound with a structurally related compound.
| Property | This compound | N-(3-bromophenyl)acetamide (Isomer) |
| CAS Number | 119430-40-9[4][5] | 621-38-5[6] |
| Molecular Formula | C8H7Br2NO[1][4] | C8H8BrNO[6] |
| Molecular Weight | 292.95 g/mol [1][4] | 214.06 g/mol [6] |
| IUPAC Name | This compound[4] | N-(3-bromophenyl)acetamide[6] |
Prospective Benchmarking in Neuroprotection
Several natural and synthetic compounds are recognized for their neuroprotective effects, often attributed to their antioxidant and anti-inflammatory properties.[7][8] Should this compound exhibit neuroprotective potential, it would be benchmarked against standard compounds like Fisetin and Quercetin.
Comparative Data: In Vitro Neuroprotection
The following table provides a template for comparing the neuroprotective activity of this compound against standard compounds using a chemical ischemia survival assay.
| Compound | Concentration Range (µM) | % Cell Viability (at optimal concentration) | IC50 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Fisetin (Standard) | 1 - 20 | >80% | ~5 |
| Quercetin (Standard) | 1 - 20 | ~70% | ~10 |
Experimental Protocol: Chemical Ischemia Survival Assay
This assay is designed to screen for compounds that protect neuronal cells from damage induced by chemical ischemia.[9]
-
Cell Culture: Mouse hippocampal HT22 cells are seeded onto 96-well microtiter plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.[9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) or standard compounds (e.g., Fisetin).
-
Induction of Ischemia: After a pre-incubation period, chemical ischemia is induced by adding iodoacetic acid (IAA) to a final concentration of 20 µM.[9]
-
Viability Assessment: Following a 20-hour incubation period, cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[9] The absorbance is measured to determine the percentage of viable cells relative to untreated controls.
Visualizing a Potential Mechanism: Nrf2 Signaling Pathway
Many neuroprotective compounds exert their effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant proteins like Heme Oxygenase-1 (HO-1).[9]
Caption: Hypothesized activation of the Nrf2 pathway.
Prospective Benchmarking in Anti-Inflammatory Activity
The anti-inflammatory potential of novel compounds is frequently evaluated through in vitro assays that measure the inhibition of protein denaturation, a process implicated in inflammatory diseases.[10] Standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Aspirin serve as common benchmarks.[10]
Comparative Data: In Vitro Anti-Inflammatory Activity
This table is a template for summarizing the anti-inflammatory efficacy of this compound.
| Compound | Concentration Range (µg/mL) | % Inhibition of Protein Denaturation (at optimal concentration) | IC50 (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Diclofenac (Standard) | 10 - 100 | >90% | Literature Value |
| Aspirin (Standard) | 10 - 100 | ~85% | Literature Value |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein.[10]
-
Reaction Mixture: A solution is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound or standard drug.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Protein denaturation is induced by heating the samples at 70°C for 5 minutes.[10]
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[10]
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the in vitro anti-inflammatory screening process.
Caption: Workflow for the protein denaturation assay.
This guide provides a foundational framework for the systematic evaluation of this compound. The successful acquisition of experimental data will enable a direct and meaningful comparison against established standards, thereby elucidating its therapeutic potential.
References
- 1. This compound|CAS 119430-40-9 [benchchem.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H7Br2NO | CID 14452549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 119430-40-9|this compound|BLD Pharm [bldpharm.com]
- 6. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
A Comparative Guide to N-(3,5-dibromophenyl)acetamide and N-(2,5-dibromophenyl)acetamide for Researchers
This guide provides a comparative analysis of the physicochemical and potential biological properties of two isomeric compounds: N-(3,5-dibromophenyl)acetamide and N-(2,5-dibromophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data and outlines detailed experimental protocols for the comprehensive evaluation of these compounds.
Physicochemical Properties: A Comparative Overview
Precise experimental data for the physicochemical properties of this compound and N-(2,5-dibromophenyl)acetamide are not extensively available in the public domain. However, computed data from reputable sources such as PubChem provides valuable estimates. The key difference between these two isomers lies in the substitution pattern of the bromine atoms on the phenyl ring, which is expected to influence their physical and chemical characteristics.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | N-(2,5-dibromophenyl)acetamide |
| Molecular Formula | C₈H₇Br₂NO | C₈H₇Br₂NO |
| Molecular Weight | 292.95 g/mol [1] | 292.95 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa (acidic) | Data not available | Data not available |
| logP (XLogP3) | 3.3[1] | 2.3[2] |
The differing logP values suggest that this compound is more lipophilic than its 2,5-isomer. This difference in lipophilicity can have significant implications for solubility, membrane permeability, and biological activity.
Potential Biological Activities: An Insight from Related Compounds
While specific biological data for this compound and N-(2,5-dibromophenyl)acetamide is scarce, the broader class of acetamide derivatives has been investigated for a range of pharmacological activities. Research on related brominated and substituted acetanilides suggests potential for antimicrobial and anticancer effects. The biological activity of such compounds is often dependent on the nature and position of substituents on the aromatic ring. Halogen substitutions, in particular, have been shown to contribute to potent biological activities in various studies.
Further experimental evaluation is necessary to determine the specific biological profiles of this compound and N-(2,5-dibromophenyl)acetamide.
Experimental Protocols for Comprehensive Characterization
To facilitate further research and a more detailed comparison, this section provides established experimental protocols for determining key physicochemical and biological properties.
Physicochemical Property Determination
1. Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Caption: Workflow for Melting Point Determination.
2. Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Caption: Workflow for Solubility Determination.
3. pKa Determination (UV-Vis Spectrophotometry)
This method is suitable for compounds with a chromophore whose absorbance spectrum changes with pH.
Caption: Workflow for pKa Determination via UV-Vis Spectroscopy.
Biological Activity Evaluation
1. Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
2. Signaling Pathway Analysis (Western Blotting)
Western blotting allows for the detection and relative quantification of specific proteins, providing insights into the modulation of signaling pathways.
Caption: General Workflow for Western Blotting Analysis.
Conclusion
While a comprehensive experimental comparison of this compound and N-(2,5-dibromophenyl)acetamide is currently limited by the lack of available data, the provided information and protocols offer a solid foundation for researchers to conduct their own detailed investigations. The difference in the predicted lipophilicity between the two isomers suggests that their biological properties may also differ significantly. The outlined experimental workflows provide a clear path for determining their physicochemical properties and for exploring their potential as modulators of cellular processes. Further research into these compounds is warranted to elucidate their specific characteristics and potential applications in drug discovery and development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-(3,5-dibromophenyl)acetamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. N-(3,5-dibromophenyl)acetamide, a compound utilized in various research applications, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it is prudent to handle it with the precautions suitable for a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in line with local, state, and federal regulations. It is imperative to treat this chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Classify waste containing this compound as hazardous chemical waste.
-
Segregate the waste at the source. Keep solid and liquid waste streams separate.
-
Do not mix this waste with other chemical waste unless compatibility has been verified to avoid unintended reactions.
2. Containerization:
-
Use only approved, chemically resistant, and leak-proof containers for waste accumulation.
-
Ensure containers are in good condition and have securely sealing lids.
-
Containers should be kept closed except when actively adding waste.
3. Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant," "Toxic").
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1]
-
Never dispose of this compound down the drain or in the regular trash.[2][3] This can lead to environmental contamination and significant regulatory penalties.
The following table summarizes the key procedural steps for the proper disposal of this compound:
| Step | Key Action | Rationale |
| 1. Identification | Classify as hazardous chemical waste. | Ensures proper handling and adherence to regulations. |
| 2. Segregation | Separate solid and liquid waste containing the compound. | Prevents dangerous chemical reactions and simplifies the disposal process. |
| 3. Containerization | Use labeled, sealed, and chemically compatible containers. | Prevents leaks, spills, and exposure to personnel. |
| 4. Storage | Store in a designated, secure satellite accumulation area. | Maintains a safe laboratory environment and prevents unauthorized access. |
| 5. Disposal | Arrange for pickup by a licensed hazardous waste contractor or institutional EHS department.[1] | Ensures compliant and environmentally responsible disposal of the chemical waste. |
Disposal Decision Workflow
To provide a clear visual guide for the disposal process, the following workflow diagram outlines the necessary steps and decision points.
References
Essential Safety and Operational Guide for Handling N-(3,5-dibromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(3,5-dibromophenyl)acetamide in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation. | Protects eyes from dust particles and potential chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4] Gloves should be inspected before use and changed frequently, especially after direct contact with the substance. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants. An apron may be required for larger quantities. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary when handling the powder outside of a certified chemical fume hood or in cases of inadequate ventilation to prevent inhalation of dust. | Protects the respiratory system from irritation by fine particles. |
| Foot Protection | Closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to immediate post-handling procedures.
-
Preparation and Engineering Controls :
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the work area is clean and uncluttered.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Wear all required PPE as specified in Table 1.
-
Carefully weigh the solid compound on a tared weigh boat or paper inside the fume hood to avoid generating dust.
-
If transferring the powder, do so slowly and carefully to minimize airborne dust.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling :
-
Thoroughly decontaminate the work surface with an appropriate solvent and then soap and water.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
-
Remove and properly dispose of or decontaminate all used PPE.
-
III. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spill :
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area until it has been cleared by EHS.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Categorization : All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh boats, paper towels), and solutions, must be categorized as halogenated organic waste .
-
Collection :
-
Solid Waste : Collect in a clearly labeled, dedicated hazardous waste container for halogenated organic solids.
-
Liquid Waste : Collect in a separate, clearly labeled hazardous waste container for halogenated organic liquids.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Irritant").
-
Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Final Disposal : Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
